Product packaging for Alumina(Cat. No.:CAS No. 12174-49-1)

Alumina

Cat. No.: B1173301
CAS No.: 12174-49-1
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Description

Alumina, or aluminum oxide (Al₂O₃), is a versatile ceramic material of significant research value due to its exceptional properties, including high melting point (~2,072°C), excellent hardness (9 on the Mohs scale), strong wear resistance, and good thermal stability . Its amphoteric nature allows it to react with both acids and bases, which is crucial for chemical processing studies . As a feedstock for aluminum metal production via the Bayer process, its purity and physical characteristics are critical parameters . In materials science, this compound is a foundational material for advanced structural and functional ceramics. Its high strength and biocomability make it a key material for research in bone and dental implants . Studies focus on enhancing its fracture toughness through composite formulations, such as with zirconia or silicon-carbide, for use in cutting tools and wear-resistant components . The tribological properties of this compound, including its coefficient of friction and mechanisms of wear like microfracture and tribochemical reactions, are a major area of investigation for engineering applications . Furthermore, this compound's low thermal conductivity and resistance to chemical attack drive its application in developing high-temperature thermal insulation for aerospace and industrial furnaces . Research also explores its use as a catalyst support, porous adsorbent (activated this compound), and in the synthesis of translucent ceramics for specialized applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O8Zn3 B1173301 Alumina CAS No. 12174-49-1

Properties

IUPAC Name

oxo(oxoalumanyloxy)alumane
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InChI

InChI=1S/2Al.3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQGVIAIRXVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Al]O[Al]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Al2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

101.961 g/mol
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Physical Description

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder.
Record name Emery
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CAS No.

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8
Record name Corundum
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Record name Ruby
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Record name Corundum (Al2O3)
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Advanced Synthesis and Fabrication Methodologies for Alumina

Solution-Based Synthesis Routes

Solution-based methods offer excellent control over the nucleation and growth of alumina (B75360) particles, enabling the production of high-purity, homogeneous powders and nanostructures at relatively low processing temperatures.

Sol-gel processing is a versatile chemical route involving the transformation of a liquid "sol" (a colloidal suspension) into a solid "gel" network, followed by drying and calcination to yield the final this compound product. This method allows for precise tuning of the material's structure and texture by adjusting primary preparation factors such as pH, water content, and solvent nature thegoodscentscompany.comfishersci.fi.

Key Aspects and Research Findings:

Precursors: Common precursors include aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and aluminum isopropoxide (Al(O-i-Pr)₃) thegoodscentscompany.comwikipedia.org.

Control Parameters: Studies have shown that varying calcination temperature significantly influences the textural properties and structures of mesoporous this compound. For instance, increasing calcination temperature leads to an increase in pore size and a decrease in pore volume thegoodscentscompany.com. The addition of dispersants can prevent particle aggregation thegoodscentscompany.com.

Templating Agents: Chitosan has been successfully employed as a templating agent to synthesize spherical mesoporous this compound beads with controlled particle diameters. A 1:0.75 this compound:chitosan molar ratio yielded uniform spherical particles with an average diameter of approximately 0.92 mm thegoodscentscompany.com.

Phase Transformation: The sol-gel method can produce various this compound phases. Gamma-alumina (γ-Al₂O₃) typically starts forming at around 800 °C with crystallite sizes of approximately 11.5 nm. Further sintering at higher temperatures (e.g., 1100 °C and above) leads to the transformation to alpha-alumina (α-Al₂O₃), with crystallite sizes increasing to around 49 nm wikipedia.org.

Properties: Sol-gel derived this compound often exhibits high specific surface area, uniform pore size distribution, superior homogeneity, and high thermal stability thegoodscentscompany.comfishersci.fiamericanelements.com.

Table 1: Influence of Calcination Temperature on this compound Crystallinity and Adsorption Capacity (Sol-Gel Method) thegoodscentscompany.com

Calcination Temperature (°C)This compound PhaseCrystallite Size (nm)Adsorption Capacity for Cu²⁺ (%)
600γ-Al₂O₃-70.4
700γ-Al₂O₃-71.6
800γ-Al₂O₃15.576.7
900γ-Al₂O₃-78.4
1000γ-Al₂O₃-82.1
1100α-Al₂O₃46.6-
1200α-Al₂O₃49.1-

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically above the boiling point of water. This method is advantageous for producing high-purity, highly crystalline this compound powders with controlled morphologies and low agglomeration levels, often without requiring high-temperature calcination or extensive milling sigmaaldrich.comnih.gov.

Key Aspects and Research Findings:

Precursors and Conditions: Aluminum hydroxide (B78521) (Al(OH)₃) is a common precursor, reacting with water in a sealed container to form a slurry nih.gov. Other precursors include aluminum ammonium (B1175870) sulfate (B86663) hydrate (B1144303), urea, and aluminum nitrate nonahydrate nih.govnih.govuni-goettingen.de.

Temperature and Pressure: Hydrothermal conditions typically range from 380–435 °C under 6.9–14.5 MPa pressure for several days to obtain alpha-alumina powders nih.gov. Boehmite (AlOOH) can be formed at lower temperatures (150–200 °C) fishersci.ca.

Morphology Control: This technique allows for the synthesis of diverse morphologies, including equiaxed particles, microspheres, microfibers, 3D hierarchical structures, nanotubes, and nanoleaves, by adjusting parameters like temperature, precursor type, seeds, and chemical additives sigmaaldrich.comnih.govnih.govresearchgate.net. For instance, boehmite microspheres and microfibers can be fabricated by adjusting hydrothermal temperature nih.gov.

Product Quality: Hydrothermally synthesized alpha-alumina powders have demonstrated up to 100% phase purity and 99.98% chemical purity, with primary particle sizes ranging from 100 nm to 40 µm nih.gov. Gamma-alumina nanotubes synthesized hydrothermally using aluminum nitrate nonahydrate and CTAB exhibited a high BET surface area of 203.73 m²/g uni-goettingen.de.

Table 2: Characteristics of Hydrothermally Synthesized Alpha-Alumina Powders nih.gov

PropertyRange/Value
Phase PurityUp to 100% α-Al₂O₃
Chemical Purity99.98%
MorphologyEquiaxed
Aggregation LevelsLow
Primary Particle Size100 nm to 40 µm
ReproducibilityHigh
Synthesis Conditions380–435 °C, 6.9–14.5 MPa, 1–10 days
PrecursorsAluminum hydroxides, with/without seeds, H₂O₂, H₂SO₄, dopants

Precipitation methods involve the formation of solid this compound precursors from a solution through a chemical reaction, often followed by calcination to obtain the desired this compound phase. This approach is considered efficient and cost-effective for producing this compound nanopowders with high purity uni.lu.

Key Aspects and Research Findings:

Precursors and Agents: Common precursors include aluminum nitrate and aluminum chloride, with ammonium hydroxide often used as a precipitating agent uni.lu. Sodium aluminate solutions and aluminum sulfate are also utilized, particularly in variations of the Bayer process.

Mechanism: The precipitation of aluminum hydroxide from a supersaturated sodium aluminate solution is a critical step in the Bayer process. Homogeneous precipitation methods are also of interest.

Control of Properties: The type of aluminum salt and precipitating agent significantly influence the specific surface area of the resulting this compound. For instance, using aluminum nitrate and ammonia (B1221849) can yield this compound with a specific surface area of 211 m²/g, whereas aluminum chloride and ammonia result in a lower surface area of 58 m²/g.

Phase Transformation and Particle Size: Crystalline boehmite is typically formed as an intermediate precipitate, which then dehydrates upon heating to yield different this compound phases. Gamma-alumina (γ-Al₂O₃) phases appear after calcination at around 550 °C, while alpha-alumina (α-Al₂O₃) is produced at higher temperatures, such as 1400 °C. The precipitation method can form both γ and α phases at lower temperatures compared to sol-gel methods. Spherical alpha-alumina with particle sizes ranging from 10-50 nm can be achieved by co-precipitation.

Enhanced Precipitation: Adding agglomerated active aluminum hydroxide seeds can enhance the precipitation rate of coarse aluminum hydroxide from sodium aluminate solutions, achieving a 50% precipitation rate within 10 hours at 25 °C with 20 g/L seed concentration.

Table 3: Effect of Precursor and Precipitating Agent on this compound Specific Surface Area

Aluminum SaltPrecipitating AgentSpecific Surface Area (m²/g)
Aluminum NitrateAmmonia211
Aluminum ChlorideAmmonia58

Gas-Phase Deposition and Coating Technologies

Gas-phase deposition techniques are widely used for producing thin films and coatings of this compound, offering excellent control over film thickness, uniformity, and crystalline structure.

CVD involves the chemical reaction of volatile precursor molecules on a heated substrate surface, leading to the deposition of a thin film. This method is routinely used for high-quality this compound films, particularly for protective coatings.

Key Aspects and Research Findings:

Precursors: A wide variety of precursors are used, including aluminum trichloride (B1173362) (AlCl₃), aluminum isopropoxide, trimethylaluminum (B3029685) (Al₂(CH₃)₆), triethylaluminum (B1256330) (Al₂(C₂H₅)₆), aluminum acetylacetonate (B107027) (Al(C₅H₇O₂)₃), and alkylaluminum alkoxide compounds like triethyldialuminum tri-sec-butoxide.

Reaction Chemistry: The hydrolysis of aluminum trichloride in the presence of excess hydrogen at around 1050 °C and low pressure (ca. 1 Torr) is a common CVD reaction for this compound. Metal-organic chemical vapor deposition (MOCVD) using precursors like aluminum alkoxides (e.g., aluminum isopropoxide) allows for deposition at lower temperatures.

Film Properties and Control:

High Vacuum CVD (HV-CVD): HV-CVD using aluminum isopropoxide as a precursor can produce pure this compound films with deposition rates from 1 to 50 nm/min. The presence of oxidizing agents can reduce the activation energy of the deposition process from 33.1 ± 8.2 kJ/mol to 11.4 ± 5.3 kJ/mol.

Density and Refractive Index: Lower deposition temperatures generally lead to higher film density and higher refractive index (e.g., 1.65 ± 0.01 at low temperature vs. 1.35 ± 0.01 at high temperature at 632 nm wavelength).

Stoichiometry and Purity: Deposited this compound films are typically near-stoichiometric (e.g., 35 ± 5 at% Al and 65 ± 5 at% O) with minimal carbon contamination.

Phase Formation: Amorphous this compound layers can be deposited at relatively low temperatures (e.g., 370 °C for AISI 1018 steel using DLI-MOCVD). Crystalline oxide phases, especially the thermodynamically stable alpha-alumina, often require temperatures higher than 1000 °C.

Adhesion and Wear Resistance: CVD this compound coatings are known for their beneficial mechanical, chemical, and thermal properties, making them widely used as protective coatings on cemented carbide cutting tools.

Table 4: CVD Process Parameters and this compound Film Properties

Parameter/PropertyValue/RangeNotes
PrecursorAluminum isopropoxide
Deposition Rate1 to 50 nm/minAchieved with HV-CVD
Activation Energy33.1 ± 8.2 kJ/mol (without oxidizer)Reduced to 11.4 ± 5.3 kJ/mol with sufficient oxidizing agent
Refractive Index1.65 ± 0.01 (low temp) to 1.35 ± 0.01 (high temp)At 632 nm wavelength; inversely related to deposition temperature
Composition (EDX/XPS)35 ± 5 at% Al, 65 ± 5 at% ONearly stoichiometric, without carbon contamination
Substrate TemperatureLower temperatures yield higher density films

PVD encompasses various vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum and deposited onto a substrate as a thin film. PVD is crucial for applying hard, thin, and highly adherent coatings, often at lower temperatures compared to CVD.

Key Aspects and Research Findings:

Techniques: Common PVD methods include reactive magnetron sputtering, arc evaporation, ion plating, and enhanced sputtering. Reactive high power impulse magnetron sputtering (HiPIMS) is a technology developed for depositing crystalline this compound.

Target Materials and Gases: Pure aluminum is often used as the target material, with argon (Ar) and oxygen (O₂) gas mixtures forming the reactive atmosphere for this compound deposition. Alloying aluminum targets with chromium (Cr), molybdenum (Mo), or tungsten (W) can improve process stability and reduce arcing events during reactive magnetron sputtering.

Deposition Conditions: PVD processes are typically carried out under high vacuum at temperatures between 150 and 500 °C. However, research has shown successful deposition of alpha-alumina at higher substrate temperatures, such as 650 °C, using reactive HiPIMS. Some studies explore temperatures above 700 °C for PVD this compound.

Film Properties:

Crystalline Phases: While lower PVD temperatures often favor metastable this compound polymorphs (e.g., γ, θ, κ, amorphous), techniques like HiPIMS can facilitate the formation of alpha-alumina even at 650 °C.

Hardness and Adhesion: PVD this compound coatings exhibit high hot hardness, high thermal stability, and low adhesion tendency, making them valuable for cutting tools. Coatings with incorporated this compound particles can significantly increase the hardness of copper films americanelements.com.

Microstructure and Residual Stress: PVD processes can induce compressive residual stress in coatings, which counteracts crack propagation and improves the performance of cutting tools.

Table 5: PVD Techniques and Resulting this compound Film Characteristics

PVD TechniqueTarget MaterialSubstrate Temperature (°C)This compound Phase FormedKey Properties
Reactive Magnetron SputteringPure Al500–650α-Al₂O₃High deposition rate, improved crater wear resistance
Reactive Magnetron Sputtering (HiPIMS)Pure Al650α-Al₂O₃Crystalline oxide coating, stable growth
Magnetron Sputter Ion Plating (MSIP)(Ti,Al)N / γ-Al₂O₃-γ-Al₂O₃High hot hardness, thermal stability, low adhesion
High-Speed PVD-570, 780α-Al₂O₃, γ-Al₂O₃Increased ηIT at higher temperatures, compressive residual stress

Physical Vapor Deposition (PVD) Techniques

Reactive Sputtering for this compound Thin Films

Reactive sputtering is a physical vapor deposition (PVD) technique widely employed for depositing insulating compounds, such as this compound, which are challenging to prepare using conventional direct current (DC) sputtering methods. In this process, a metallic aluminum target is sputtered in a reactive gas mixture, typically argon (Ar) and oxygen (O₂), leading to the formation of this compound on the substrate surface. diva-portal.orgaip.orgcore.ac.uk

A common challenge in planar DC reactive sputtering is target poisoning, where an insulating compound layer forms on the target surface as the partial pressure of the reactive gas increases. This can lead to a sharp decline in deposition rate, charge buildup, arcing, and particulate formation, potentially introducing defects like pinholes into the growing film. aip.org While radiofrequency (RF) reactive sputtering can mitigate some of these issues, it often results in lower deposition rates. aip.org

Innovations like hollow cathode sputtering (HCS) sources have been developed to address these problems. HCS sources can achieve high deposition rates and coat complex surfaces without exhibiting the hysteresis behavior typically observed in planar reactive sputtering systems, maintaining stability across various operating points without requiring feedback control. aip.org Studies have shown that increasing oxygen concentration in the sputtering gas can increase the deposition rate of pure this compound thin films, even at very low-power densities. aip.org

This compound thin films deposited via reactive sputtering exhibit a range of properties depending on the deposition parameters. For instance, films can show transmittances between 89% and 91% for thicknesses ranging from 100 to 300 nm on glass and polycarbonate substrates. naturalspublishing.com Optimal conditions, such as an RF sputtering power of 1200 W (90 kW/m²), an Argon gas flow rate of 500 sccm, and a target-to-substrate distance of 50 mm, can yield nearly 91% transmittance. naturalspublishing.com The hardness of this compound films has been observed to increase with film thickness, ranging from 1 to 7 GPa, with corresponding elastic modulus values from 106 to 126 GPa. naturalspublishing.com

Table 1: Typical Properties of this compound Thin Films Deposited by Reactive Sputtering

PropertyValue Range / ConditionReference
Transmittance89-91% (100-300 nm thickness on glass/polycarbonate) naturalspublishing.com
Hardness1-7 GPa (increasing with film thickness) naturalspublishing.com
Elastic Modulus106-126 GPa (corresponding to hardness) naturalspublishing.com
Optimal Transmittance~91% (at 1200 W RF power, 500 sccm Ar, 50 mm distance) naturalspublishing.com
High Power Impulse Magnetron Sputtering (HiPIMS) in this compound Deposition

High Power Impulse Magnetron Sputtering (HiPIMS), also known as High Power Pulsed Magnetron Sputtering (HPPMS), is an advanced PVD technique that applies high-power pulses to a conventional sputtering magnetron at a low duty cycle. diva-portal.orgsvc.orgcuni.cz This results in a highly ionized deposition flux with a broad energy distribution, while maintaining moderate average power and target heating. diva-portal.org

A key advantage of HiPIMS for this compound deposition is its ability to generate a highly ionized plasma, where the ionization degree of sputtered metal atoms can exceed 50%. svc.orgcuni.czmdpi.com This energetic ion bombardment significantly improves coating properties, leading to increased film density, enhanced adhesion, and smoother surface morphology. mdpi.com Reactive HiPIMS deposition of oxides, including this compound, has proven feasible, offering improved process properties such as reduced or eliminated hysteresis effects and higher deposition rates due to suppressed target poisoning. diva-portal.orgsvc.orgacs.org

HiPIMS enables the deposition of crystalline α-alumina coatings at significantly lower substrate temperatures (as low as 650 °C) compared to conventional chemical vapor deposition (CVD) methods, which typically require around 1000 °C. diva-portal.org Films deposited at 575 °C can consist of γ-alumina, while those grown at 500 °C or lower may be X-ray amorphous. diva-portal.org Process parameters such as a pulse length of 35 µs and a repetition frequency of 1 kHz have been utilized, with total pressures around 0.8 Pa and an O₂ to Ar gas flow ratio of approximately 2% for stable stoichiometric this compound deposition. diva-portal.org HiPIMS-deposited this compound films can exhibit nano hardness values in the range of 7-9.5 GPa. svc.org

Atomic Layer Deposition (ALD) for Conformal this compound Coatings

Atomic Layer Deposition (ALD) is a high-precision thin film deposition method ideally suited for bottom-up nanomanufacturing, offering atomic-level control over layer thickness and composition. ugent.beseanclancy.org The ALD process relies on alternating exposures of the growing film to chemical precursors and co-reactants, which interact with the surface in a self-limiting manner. ugent.be Each ALD cycle typically results in the deposition of sub-monolayers over the entire sample surface. ugent.be

A key selling point of ALD, particularly for this compound, is its exceptional conformality. ugent.be This intrinsic property allows for the uniform coating of complex three-dimensional (3D) substrates, including high aspect ratio nanoscale features, porous substrates, membranes, and powders, with films of uniform thickness. ugent.beinredox.commdpi.comncsu.edu For this compound (Al₂O₃) ceramic thin films, common precursors include trimethyl aluminum (Al(CH₃)₃, TMA) and water. seanclancy.orgmdpi.com

ALD-grown this compound coatings are highly valued for their high film density and transparency, making them suitable as thin-film passivation layers in flexible optoelectronic devices and for hermetic protection in electronic components. seanclancy.orgmdpi.com ALD processes typically operate in the temperature range of 100-350 °C. ugent.be Plasma-enhanced ALD (PE-ALD) can further enable film growth at lower temperatures and higher growth rates by generating reactive radicals through plasma. ugent.be The ability of ALD to deposit moisture-impermeable ceramic thin films has led to its investigation for circuit protection in demanding applications. seanclancy.org

Powder Processing and Consolidation Techniques

Powder processing and consolidation are critical steps in the manufacturing of bulk this compound ceramics, directly influencing their final density, mechanical properties, and microstructure.

Advanced Sintering Methodologies

Sintering is a fundamental process in powder metallurgy and ceramics production, involving the densification of a green body into a dense solid object at high temperatures, typically above 1500-1800 °C for this compound, without reaching its melting point (2050 °C). fountyltech.commdpi.com Optimizing the sintering of this compound ceramics is crucial for improving their density, mechanical properties, and microstructure uniformity. fountyltech.com

Conventional Sintering Optimization

Conventional sintering typically involves pressureless sintering in an electrical or vacuum furnace, with or without an inert atmosphere. mdpi.com Optimization strategies focus on several key aspects:

Sintering Additives: The addition of small amounts of sintering additives, such as 0.1-0.5 wt% magnesium oxide (MgO), can inhibit abnormal grain growth and promote densification. fountyltech.com Introducing toughening phases like 3-5 wt% zirconia (ZrO₂) can improve fracture toughness through phase transformation toughening. fountyltech.com Dispersants are used to improve slurry rheological properties and prevent particle agglomeration. fountyltech.com

Molding Process Optimization: Techniques like isostatic pressing (cold isostatic pressing (CIP) or hot isostatic pressing (HIP)) are employed to ensure uniform green body density and reduce sintering shrinkage differences. fountyltech.com

Sintering System Optimization:

Temperature Rise Period: A slow warming rate (1-5 °C/min) up to 600 °C is recommended to ensure complete decomposition of organic binders. fountyltech.com An appropriate increase in heating rate (5-10 °C/min) within the 1200-1400 °C range can shorten sintering time. fountyltech.com

Heat Preservation Phase: Sintering temperatures typically range from 1500-1700 °C, with holding times of 1-4 hours, depending on powder size and additives. fountyltech.com The addition of MgO can allow for a reduction in sintering temperature (1450-1600 °C). fountyltech.com

Cooling Phase: A controlled cooling rate (< 5 °C/min) is vital to avoid cracking caused by thermal stress, though faster cooling rates can be applied below 1000 °C. fountyltech.com

Sintering Atmosphere and Environment: Air sintering is common for conventional this compound ceramics due to its low cost, but volatile impurities must be considered. fountyltech.com Inert atmospheres (nitrogen or argon) are suitable for high-purity or doped this compound to prevent reaction with the atmosphere. fountyltech.com Vacuum sintering can promote densification and reduce pores but requires control over volatile loss. fountyltech.com

Optimal conventional sintering parameters for achieving maximum density in Al₂O₃ ceramics have been determined, such as a heating rate of 7 °C/min, a sintering temperature of 1625 °C, and a holding time of 6 hours, resulting in relative densities from 96.55% to 98.06%. mdpi.comsemanticscholar.org

Table 2: Optimized Parameters for Conventional this compound Sintering

ParameterOptimal Value / RangeReference
Sintering Temperature1625 °C (for max density) / 1500-1700 °C (general) fountyltech.commdpi.com
Heating Rate7 °C/min (for max density) / 5-10 °C/min (general) fountyltech.commdpi.com
Holding Time6 hours (for max density) / 1-4 hours (general) fountyltech.commdpi.com
Relative Density96.55-98.06% mdpi.comsemanticscholar.org
Additives0.1-0.5 wt% MgO, 3-5 wt% ZrO₂ fountyltech.com
Two-Step Sintering for Microstructure Control

Two-step sintering (TSS) is an advanced and cost-effective method designed to achieve near-theoretical density in ceramic materials while effectively controlling grain growth, particularly beneficial for ultrafine or nanocrystalline powders. scientific.netresearchgate.netmdpi.commdpi.comscispace.com This technique was first proposed by Chen et al. in 2000. mdpi.com

The principle of TSS involves an initial rapid densification step at a higher temperature, followed by a prolonged holding period at a lower temperature. mdpi.com This strategy aims to achieve significant densification (e.g., up to 85% relative density) in the first step, and then to suppress grain boundary migration and inhibit abnormal grain growth during the second, lower-temperature step, allowing densification to continue primarily through grain boundary diffusion. mdpi.comscispace.com

Studies on ultrafine this compound have demonstrated that TSS significantly influences the final microstructure, allowing for precise control over both grain size and density. scientific.net For instance, TSS has been shown to reduce average grain size from approximately 3 µm to 2 µm while increasing bulk densities. mdpi.com The inclusion of zirconia (ZrO₂) has also been found to be effective in controlling densification and grain size in this compound through TSS. researchgate.net

TSS has successfully achieved fully dense this compound (up to 98% relative density) with controlled grain growth, often resulting in grain sizes less than five times the initial powder size. scispace.com Ceramics processed with TSS can exhibit enhanced mechanical properties, including excellent hardness (up to 18 GPa) and fracture toughness (up to 4 MPa·m¹/²). scispace.com Favorable TSS conditions for maximal apparent density in this compound samples include a second sintering step temperature of 1400 °C, a heating rate of 4 °C/min, and a holding time of 5 hours. mdpi.com

Table 3: Properties of this compound Processed by Two-Step Sintering (TSS)

PropertyValue / ObservationReference
Relative DensityUp to 98% (fully dense) scispace.com
Average Grain SizeRefinement from ~3 µm to ~2 µm mdpi.com
HardnessUp to 18 GPa scispace.com
Fracture ToughnessUp to 4 MPa·m¹/² scispace.com
Optimal 2nd Step Temp.1400 °C mdpi.com
Optimal Heating Rate4 °C/min mdpi.com
Optimal Holding Time5 hours mdpi.com

Additive Manufacturing of this compound Structures

Binder Jetting in this compound Manufacturing

Binder jetting (BJ) is an additive manufacturing process that offers a promising route for fabricating complex this compound ceramic structures, especially those with high wall thicknesses and intricate internal geometries. Despite its advantages, BJ faces challenges in achieving high performance, particularly concerning uniform powder bed packing density and achieving high sintered densities.

Detailed Research Findings and Process Parameters:

Research has extensively investigated the influence of various process parameters on the properties of this compound parts fabricated via binder jetting:

Binder Saturation and Powder Layer Thickness: Studies indicate a direct correlation between binder saturation and the density and strength of the green body. Higher binder saturation generally leads to increased density and strength. Conversely, thicker powder layers tend to decrease both the apparent density and bending strength of the green this compound parts. This is attributed to more effective binder penetration and powder bonding with thinner layers, alongside the compressive force applied by the spreading roller, which enhances interlayer contact.

Table 1: Effect of Layer Thickness on Green this compound Properties in Binder Jetting

Layer Thickness (µm)Apparent Density (g/cm³)Bending Strength (MPa)
ThinnerHigherHigher
ThickerLowerLower

Powder Characteristics: The flowability, particle size, and size distribution of the this compound powder are critical to successful binder jetting. Smaller powder particles, such as 1 µm, often exhibit poor flowability and a tendency for agglomeration, particularly at room temperature due to moisture loss. In contrast, larger particles, like 20 µm, demonstrate excellent flowability. Achieving a uniform powder bed with high packing density remains a key challenge, with studies exploring bimodal powder distributions to optimize packing density.

Slurry Infiltration: To overcome the limitation of low sintered densities in binder-jetted this compound parts, subsequent slurry infiltration has proven effective. For instance, infiltrating green parts (fabricated using 20 µm this compound powder, initially having a relative green density of 47-49%) with a highly filled ceramic slurry containing smaller particles (100-180 nm) can significantly increase the relative green density to 73.4% after infiltration and drying. This enhanced green density translates to higher sintered densities, exceeding 90% after sintering at 1675°C, and improved three-point bending strengths of up to 145 MPa.

Table 2: Impact of Slurry Infiltration on this compound Part Density and Strength

Fabrication StageRelative Green Density (%)Sintered Density (%) (at 1675°C)Three-Point Bending Strength (MPa)
After Binder Jetting47-49--
After Slurry Infiltration73.4>90Up to 145

Binder Composition and Additives: The binder's properties and the inclusion of flow agents or decomposable additives play a crucial role. The addition of 0.5 wt% hydrophilic fumed silica (B1680970) to this compound powder has been shown to optimize its flowability (angle of repose of 37°) and compatibility with the binder (low contact angle of 21°), leading to an increase in the green strength of the printed object to 0.55 MPa. Furthermore, incorporating decomposable binders, such as zirconium basic carbonate (ZBC), into an inorganic colloidal binder can enhance sintering quality. Increasing ZBC content from 0 to 35 wt% resulted in a 44% increase in sintered density, an improvement in bending strength from 60 MPa to 79 MPa, and a reduction in linear shrinkage from 20% to 13% after sintering at 1500°C.

Table 3: Effect of Zirconium Basic Carbonate (ZBC) Content on Sintered this compound Properties

ZBC Content (wt%)Sintered Density Increase (%)Bending Strength (MPa)Linear Shrinkage (%)
0-6020
35~447913

Applications of Binder-Jetted this compound:

Binder jetting enables the fabrication of this compound components for diverse applications requiring complex geometries. Examples include complex filters with internal flow paths, ceramic water filters with gyroid and perforated structures, and thin ceramic cores for various industrial uses.

Structural and Microstructural Engineering of Alumina

Polymorphic Alumina (B75360) Phases and Phase Transformation Kinetics

This compound exhibits numerous polymorphic phases, including the thermodynamically stable alpha (α)-alumina and several metastable transition aluminas such as gamma (γ), delta (δ), theta (θ), eta (η), chi (χ), and kappa (κ) geoscienceworld.orgmdpi.commdpi.com. These metastable phases tend to transform irreversibly into the stable α-phase upon heating mdpi.comdiva-portal.org.

Table 1: Common this compound Polymorphs and Their Characteristics geoscienceworld.orgmdpi.commdpi.comdiva-portal.orgije.ir

PolymorphStabilityCrystal StructureKey Properties/ApplicationsTypical Transformation Temperature to α-Al₂O₃
Alpha (α)StableHexagonal (Corundum)High hardness, thermal stability, wear-resistant coatingsN/A (Thermodynamically stable)
Gamma (γ)MetastableCubic (Spinel-like)High surface area, catalytic support, adsorbents~1050 °C (via intermediate phases) diva-portal.org
Delta (δ)MetastableSpinel superstructureIntermediate phase~1000-1100 °C (to θ-Al₂O₃) geoscienceworld.org
Theta (θ)MetastableMonoclinicIntermediate phase, catalytic support~1050-1200 °C elsevier.es
Eta (η)MetastableCubic (Spinel-like)Catalytic support~1050 °C (via intermediate phases) diva-portal.org
Kappa (κ)MetastableOrthorhombicWear-resistant coatings~1050 °C (via intermediate phases) diva-portal.org

The kinetics of these phase transformations are influenced by factors such as temperature, particle size, defect density, heating rate, impurities, and the presence of seeds geoscienceworld.orgije.irelsevier.es.

Alpha-alumina (α-Al₂O₃), also known as corundum, is the most thermodynamically stable polymorph with a hexagonal close-packed oxygen anion lattice and aluminum cations occupying two-thirds of the octahedral sites mdpi.comresearchgate.netarxiv.org. Its high melting point (2323 K) and excellent hardness are attributed to this structure researchgate.net.

Controlling the formation of α-Al₂O₃, especially at lower temperatures, is a significant area of research. Traditionally, α-Al₂O₃ requires high growth temperatures, typically around 1000 °C diva-portal.org. However, studies have demonstrated that low-temperature growth of α-Al₂O₃ thin films is achievable. For instance, magnetron sputtering techniques can grow α-Al₂O₃ films at temperatures as low as 280 °C by utilizing a chromia "template" layer to promote nucleation and energetic bombardment to sustain growth diva-portal.org. The use of bio-templating routes, such as eggshell membranes, combined with calcination, has also led to the formation of hexagonal-shaped α-alumina platelets at temperatures as low as 1000 °C researchgate.net. The addition of certain sulfates, like potassium sulfate (B86663), can promote the phase transformation from intermediate γ-Al₂O₃ to α-Al₂O₃ and aid in the formation of single-crystal α-Al₂O₃ hexagonal platelets at 1000 °C researchgate.net.

Metastable aluminas, including γ-, δ-, θ-, κ-, χ-, and η-Al₂O₃, are often referred to as transition aluminas geoscienceworld.org. Among these, γ-alumina is particularly important due to its high specific surface area and defect crystal structure, making it valuable as an adsorbent, catalyst, and catalytic support mdpi.comdiva-portal.org.

The formation of transition aluminas often occurs from the dehydration of aluminum hydroxides like gibbsite (Al(OH)₃) and boehmite (AlOOH) mdpi.commdpi.comelsevier.es. For example, boehmite transforms into γ-Al₂O₃ in the temperature range of 500–550 °C with the departure of structural water elsevier.es. When γ-alumina is heated, its cation sublattice becomes more ordered as it gradually transitions into the δ and θ phases, which possess more ordered structures and are thus increasingly stable mdpi.com. The sequence of transformations from gibbsite can be Al(OH)₃ → γ-AlOOH → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ as calcination temperature increases mdpi.com.

The inter-phase transformations among this compound polymorphs are complex and temperature-dependent. The transition temperatures vary, with γ,δ → θ-Al₂O₃ occurring gradually between approximately 873 K and 1473 K, while γ,δ → α-Al₂O₃ and θ → α-Al₂O₃ transitions occur more dramatically within a narrower range of 1473 K to 1573 K geoscienceworld.org. The transformation of γ-Al₂O₃ to α-Al₂O₃ is accompanied by a volume reduction of about 10% and a significant increase in density (from ~3.56 g/cm³ for γ-Al₂O₃ to ~3.98 g/cm³ for α-Al₂O₃) elsevier.es.

Table 2: Typical this compound Phase Transformation Temperatures geoscienceworld.orgmdpi.comelsevier.es

Initial PhaseFinal PhaseTemperature Range (°C)
γ-Al₂O₃δ-Al₂O₃~700–800 geoscienceworld.org
δ-Al₂O₃θ-Al₂O₃~900–1000 geoscienceworld.org
θ-Al₂O₃α-Al₂O₃~1000–1100 geoscienceworld.org, 1050–1200 elsevier.es
γ-Al₂O₃α-Al₂O₃~1150 (direct or via intermediates) elsevier.es

The stability of metastable phases can be influenced by various factors. Particle size plays a role, with smaller particles potentially increasing the transition temperature for γ,δ,θ → α-Al₂O₃ due to a larger energy penalty for phase transitions into α-Al₂O₃ in larger nanoparticles geoscienceworld.org. Conversely, a decrease in crystallite size of boehmite can decrease the transition temperature for γ → α-Al₂O₃ geoscienceworld.org. Impurities and dopants can also significantly affect transformation kinetics and phase stability mdpi.comdiva-portal.org. For example, large dopant ions can induce θ-stabilization, while ions slightly larger than aluminum (e.g., cobalt and copper) can slightly increase the relative stability of the α-phase diva-portal.org. Hydrogen doping, particularly from water vapor in humid environments, can stabilize metastable θ-Al₂O₃ and inhibit its transformation to α-Al₂O₃ by promoting the generation of tetrahedral and octahedral Al vacancies and oxygen vacancies mdpi.com. This local lattice disorder mimics the defect-rich structures of metastable aluminas, enabling their transient growth mdpi.com.

Grain Boundary Engineering and Microstructure Refinement

Grain boundary engineering (GBE) is a strategy to enhance the properties of polycrystalline materials by controlling the type, distribution, and character of grain boundaries mdpi.comelkamehr.com. Grain boundaries, which are interfaces between two crystallites, are considered two-dimensional defects in the crystal structure and significantly influence a material's mechanical properties ilearnengineering.com.

In this compound, microstructure refinement, often achieved through techniques like sintering, is critical for obtaining dense products with optimized properties elsevier.esscielo.br. Fine-grained structures generally lead to increased strength, as grain boundaries act as barriers to dislocation movement ilearnengineering.com. The Hall-Petch equation, σy = σ₀ + k/√d, illustrates this relationship, where σy is the yield strength, σ₀ is the friction stress, k is a constant, and d is the average grain diameter; a smaller grain diameter (d) results in higher yield strength ilearnengineering.com.

Sintering additives, such as yttria (Y) and lanthanum (La), are commonly used in transparent polycrystalline this compound to limit grain growth at high temperatures researchgate.net. These additives tend to segregate to grain boundaries due to their larger cationic size and low solubility in bulk α-alumina researchgate.net. This segregation can influence grain boundary complexions and, consequently, grain growth characteristics researchgate.net. For instance, trivalent dopants like Y and La, at a critical concentration of 3–4 atoms/nm², can lead to the formation of low-mobility monolayer grain boundary complexions, which are essential for limiting grain growth researchgate.net. Bivalent dopants like magnesium (Mg) can create ordered arrays of oxygen vacancies at grain boundaries, facilitating the occupation of cationic sites by trivalent dopants in co-doping scenarios researchgate.net. Twin grain boundaries are often more preferable than general high-angle grain boundaries for achieving monolayer complexions necessary for grain growth limitation researchgate.net.

Abnormal grain growth (AGG), characterized by the development of a wide or bimodal grain size distribution, can occur in doped or impure this compound, often due to the accumulation of impurities like silicon (Si) at grain boundaries, which can induce a structural transformation leading to increased boundary mobility sabanciuniv.edu.

Defect Chemistry and Non-Stoichiometry in this compound Lattices

Defect chemistry in this compound lattices refers to the presence and behavior of point defects, which are imperfections at specific sites within the crystal structure. These defects play a crucial role in determining the material's properties, including electrical conductivity, diffusion, and phase stability jeaconf.orgunacademy.com.

This compound (Al₂O₃) is generally considered a stoichiometric compound, but deviations from ideal stoichiometry can occur, particularly when alloyed with other elements or under specific processing conditions. Non-stoichiometric compounds are those where the ratio of constituent elements deviates from the ideal whole-number ratio defined by their chemical formula unacademy.com. These deviations are accommodated by various point defects, such as vacancies (missing atoms from lattice sites) and interstitial atoms (atoms occupying sites between normal lattice positions) unacademy.comlibretexts.org.

The formation of oxygen vacancies is more favorable at high temperatures and lower oxygen partial pressures jeaconf.org. The presence of these defects can influence the phase stability of this compound. For example, hydrogen doping in this compound can promote the generation of tetrahedral and octahedral Al vacancies and oxygen vacancies, leading to local lattice disorder that stabilizes metastable this compound phases mdpi.com.

Amorphous this compound: Formation and Stabilization Strategies

Amorphous this compound (am-Al₂O₃) lacks a long-range ordered crystalline structure, presenting unique properties and applications, particularly in catalysis and as protective coatings ucsb.eduresearchgate.net. Its formation typically occurs at low temperatures or through rapid quenching methods ucsb.edu.

However, amorphous this compound is metastable and tends to crystallize into various transition aluminas and eventually α-Al₂O₃ upon heating ucsb.eduresearchgate.net. Therefore, strategies for its formation and stabilization at elevated temperatures are crucial for its practical utility.

One approach to stabilizing amorphous this compound is through the formation of nanocomposites. For example, dispersing polysilane molecules into an this compound matrix can sustain bulk amorphous Al₂O₃ up to 900 °C. These dispersed macromolecules covalently bind to the this compound matrix, inducing homogeneously distributed strain fields that help maintain the amorphous state researchgate.net.

Doping with specific elements can also enhance the thermal stability of amorphous this compound. Silicon (Si) doping has been shown to increase the thermal stability window of amorphous this compound thin films by over 100 °C, and also to retard the formation temperature of α-Al₂O₃ by more than 120 °C researchgate.net. Other dopants like yttrium (Y³⁺), phosphorus (P⁵⁺), erbium (Er³⁺), europium (Eu³⁺), lanthanum (La³⁺), iron (Fe³⁺), and chromium (Cr³⁺) can introduce structural disorder, thereby suppressing crystallization and stabilizing the amorphous phase researchgate.net.

Amorphous silica-alumina (ASA) is another important class of amorphous this compound-based materials, widely used as catalysts. Pentacoordinated aluminum (AlV) species in ASA are identified as key surface sites for anchoring and stabilizing metal single-site catalysts, contributing to strong metal-support interaction acs.org. While AlV is rare in conventional ASA, AlV-enriched ASA has been developed to enhance catalytic performance acs.org.

Table 3: Strategies for Amorphous this compound Stabilization researchgate.net

StrategyMechanismEffect on Stability
Nanocomposite Formation (e.g., Polysilane)Covalent binding, induced strain fieldsSustains bulk amorphous Al₂O₃ up to 900 °C
Doping (e.g., Si, Y³⁺, La³⁺)Introduces structural disorder, suppresses crystallizationIncreases thermal stability window, retards α-Al₂O₃ formation temperature

Surface Chemistry and Interfacial Phenomena of Alumina

Adsorption Mechanisms on Alumina (B75360) Surfaces

Adsorption on this compound surfaces is a multifaceted process that can occur through a variety of mechanisms, including covalent bonding, hydrogen bonding, chemical interactions, nonpolar interactions, electrostatic interactions, and hydrophobic forces. fishersci.ca The specific mechanism is often dependent on the nature of the adsorbate, the this compound phase, and environmental conditions such as pH and temperature.

Molecular Adsorption Studies

Detailed studies on molecular adsorption provide critical insights into the fundamental interactions at the this compound interface.

Water (H2O) Adsorption: Density Functional Theory (DFT) studies on α-Al2O3(0001) surfaces reveal that water adsorption can be dissociative at low coverages, while at higher coverages, molecular adsorption predominates, leading to the formation of hexagonal arrangements of alternating dissociatively and molecularly adsorbed water monomers. wikipedia.org The calculated adsorption energy per water molecule on α-Al2O3(0001) decreases from approximately 1.5 eV for single adsorbed molecules to about 1.2 eV for thin films. wikipedia.org

Experimental investigations using techniques such as temperature-programmed desorption (TPD) and infrared reflection absorption spectroscopy (IRAS) on single-crystal α-Al2O3(0001) in ultrahigh vacuum have shown evidence of molecular water adsorption, with limited or no formation of surface hydroxyls at certain water coverages. ereztech.comnih.gov This contrasts with observations on α-alumina particles under ambient conditions, where surface hydroxyls are readily formed. ereztech.comnih.gov

Further FT-IR spectroscopic studies demonstrate that water adsorption on aluminum oxide surfaces is sensitive to relative humidity (RH). At low RH (below approximately 10%), water adsorbs in an ordered manner, leading to the formation of a stable hydroxide (B78521) layer. At intermediate RH (between 10% and 70%), water adsorbs molecularly in a structured overlayer. Above 70% RH, the adsorption becomes more disordered, consistent with the formation of a liquid-like water layer. wikipedia.org Ab initio molecular dynamics simulations suggest that molecularly adsorbed water on α-alumina (0001) surfaces is metastable and readily dissociates via a kinetically favored pathway, even in the absence of defects. At higher water coverages, rapid dissociation and collective effects, such as water-catalyzed dissociation and proton transfer reactions between adsorbed water and hydroxide, have been observed. wikipedia.org

Carbon Monoxide (CO) Adsorption: CO adsorption is a widely used probe molecule for characterizing Lewis acid sites on this compound surfaces. fishersci.se Molecular beam studies investigating CO adsorption on PdAu bimetallic clusters supported on nanostructured ultrathin this compound films have revealed insights into CO adsorption kinetics and energy. These studies showed that the adsorption rate increases with decreasing temperature, attributed to the reverse spillover of CO from the metal clusters onto the this compound support. nih.gov

Other Molecular Adsorption Studies:

Hydrogen Fluoride (B91410) (HF) Adsorption: Studies on smelter-grade this compound show that hydrogen fluoride adsorption is largely irreversible under typical dry scrubbing conditions. The adsorption process leads to the formation of a thin layer of crystalline aluminum hydroxyfluoride (AlFx(OH)3-x·6H2O) via an aqueous surface reaction. The maximum fluoride adsorption capacity is influenced by relative humidity and the specific surface area of the this compound. wikipedia.org

Molybdate (B1676688) Ion Adsorption: When this compound is immersed in an acidic solution containing molybdate ions (MoO4^2- or AlMo6O24H6^3-), adsorption occurs primarily through electrostatic interactions. This process involves the removal of hydroxyl groups from the this compound surface, generating positively charged sites. This compound can also slightly dissolve in acidic solutions to form AlMo6O24H6^3-. fishersci.se

Organic Molecule Adsorption:

Epoxy Amines: DFT-based mechanistic studies on the adsorption of cured epoxy-amine systems onto this compound surfaces (both dry and hydroxylated) highlight the roles of O-Al and N-Al bonds. On hydroxylated ceramic surfaces, hydrogen bonds (e.g., OH···N) play a vital role, leading to higher adsorption energies compared to dry surfaces. wikipedia.org

n-dodecyl-β-D-maltoside: This sugar-based nonionic surfactant is physisorbed on this compound mainly through hydrogen bonding with surface hydroxyl groups, with no evidence of electrostatic or chemical interaction. fishersci.ca

Fructose (B13574): The adsorption of fructose on this compound has been shown to decrease with increasing pH, suggesting hydrogen bonding as the most probable interaction mechanism. fishersci.ca

Phosphates: At low phosphorus coverage (below 1.2 at/nm2), phosphate (B84403) adsorption on γ-alumina primarily involves the formation of a monodentate complex on μ1-AlIV-OH sites. A bidentate complex involving μ1-AlV-OH sites on the (110) facet is also observed. Beyond this threshold, surface precipitation occurs, leading to the formation of an amorphous aluminum phosphate (AlPO4) phase. fishersci.nl

Surface Reactivity and Catalytic Site Characterization

The catalytic activity of this compound is intrinsically linked to the nature and distribution of its surface active sites, primarily Lewis and Brønsted acid sites, and to a lesser extent, basic sites.

Lewis Acid Sites: Lewis acid sites on this compound surfaces are typically attributed to coordinatively unsaturated aluminum ions, which act as electron acceptor sites. fishersci.se These sites can exist in different forms, such as AlIV, AlVI(1), and AlVI(2), corresponding to strong, medium, and weak acid strengths, respectively. fishersci.se Lewis acid sites can be generated in a controlled manner through methods like alumination and mild steaming, which produce well-distributed nonframework aluminum species that function as strong Lewis acid sites. fishersci.se In catalytic processes, such as the conversion of d-xylose (B76711) to lactic acid, reactive Lewis acid sites in γ-Al2O3 play crucial roles in C-C bond activation and the thermodynamic stability of reaction pathways. cenmed.com The density of Lewis acid sites directly correlates with catalytic activity; for instance, in olefin oligomerization, the addition of strontium oxide (SrO) linearly decreases both the catalytic conversion and the intensity of Lewis acid peaks in IR spectra, indicating that these sites are catalytic. americanelements.com Furthermore, framework-associated aluminum can undergo reversible octahedral-tetrahedral coordination changes, providing a mechanism to switch between Lewis and Brønsted acidity. nih.gov

Brønsted Acid Sites: Brønsted acid sites on this compound are associated with surface hydroxyl (OH) groups. govinfo.gov While some Brønsted acid sites on modified this compound, such as boron this compound, can be stronger than those on γ-alumina, they are often present in smaller quantities due to lower specific surface areas. govinfo.gov Recent research has identified a new type of Brønsted acid site based on penta-coordinated aluminum species (AlV-BAS) in non-silica this compound materials, which holds promise for significantly enhancing acid catalytic performance. govinfo.govcharchem.org Chemical modifications, such as fluorine doping of γ-Al2O3, can induce the formation of Brønsted acidic sites, particularly at lower fluorine concentrations, which are linked to the formation of aluminum hydroxyfluorides (AlF3-x(OH)x). atamanchemicals.com Conversely, the introduction of boron into γ-Al2O3 can increase both its surface area and the concentrations of acid sites. atamanchemicals.com It is also noteworthy that the aluminum center of aluminol groups and existing Brønsted acid sites can themselves exhibit Lewis acid characteristics. ereztech.com

Basic Sites: The strength distribution of basic sites on this compound can be determined through various adsorption studies, contributing to a comprehensive understanding of its acid-base properties. govinfo.gov

Characterization Techniques: A range of advanced analytical techniques is employed to characterize the surface reactivity and catalytic sites of this compound:

Fourier Transform Infrared Spectroscopy (FTIR): Widely used with probe molecules (e.g., pyridine, ammonia (B1221849), acetonitrile, carbon monoxide) to identify and quantify surface hydroxyl groups and various acid sites. wikipedia.orgfishersci.segovinfo.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, useful for confirming direct bonding in surface modification studies. wikipedia.org

Temperature Programmed Desorption (TPD): Used to determine the strength and concentration of adsorption sites by measuring the desorption temperatures of probe molecules like water and ammonia. wikipedia.orgereztech.comnih.govfishersci.se

Electron Paramagnetic Resonance (EPR): Employed with paramagnetic probe molecules (e.g., nitrogen oxide, anthraquinone) to study Lewis acidity. fishersci.se

Solid-state Nuclear Magnetic Resonance (NMR): Specifically 31P and 27Al NMR, are effective for confirming the efficiency of grafting processes and identifying different coordination states of aluminum (AlIV, AlV, AlVI) on the surface. charchem.orgwikipedia.org

Zetametry Measurements: Utilized for solid/liquid interface characterization, particularly in studies involving adsorption from aqueous solutions, such as phosphate adsorption. fishersci.nl

Surface Functionalization and Chemical Modification

Surface functionalization and chemical modification of this compound are critical strategies to tailor its surface properties for specific applications, including altering hydrophobicity, enhancing catalytic activity, or improving biocompatibility.

Grafting: Grafting involves covalently attaching organic molecules or polymers to the this compound surface.

Phosphonate Esters: These compounds can be grafted onto γ-alumina surfaces through reactions under microwave irradiation, a simple method for attaching organic pendant groups, with the efficiency confirmed by solid-state NMR techniques (31P and 27Al). wikipedia.org

Poly(2-hydroxyethyl methacrylate) (PHEMA): this compound nanoparticles can be functionalized by grafting PHEMA via UV-induced polymerization, with successful grafting confirmed by FT-IR spectroscopy. fishersci.ie

Silanes: Organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are commonly used as linkers to graft polymers like polydimethylsiloxane (B3030410) (PDMS) onto mesoporous γ-alumina. This can be achieved through solution phase deposition (SPD) or vapor phase deposition (VPD) methods, with VPD often providing more controlled grafting and better infiltration into the pores. nih.govereztech.com

Organic Layers: Various organic layers can be strongly attached to aluminum surfaces with their native oxide. Methods include the spontaneous reduction of aryldiazonium salts, simultaneous electrochemical grafting of diazonium salts and alkyl iodides, spontaneous reaction of perfluoroalkylamine in organic solvents, and photochemical grafting of acetonitrile. These methods can produce superhydrophobic films when perfluoroalkyl groups are incorporated. americanelements.com

Coating: this compound coatings are applied to surfaces to impart enhanced properties such as corrosion protection, wear resistance, and thermal insulation.

Anodic Oxide Coating: This electrochemical process converts the outer surface of aluminum into a durable aluminum oxide layer, providing superior corrosion resistance, increased hardness, and a wide range of aesthetic finishes. fishersci.nonih.gov

Polymer Coatings: Aluminum coils are often coated with polymers such as polyester, acrylic, epoxy, or fluoropolymers through continuous baking processes for diverse applications. fishersci.no

Thermal Spraying: Techniques like Plasma Spraying (PS) and High Velocity Oxygen Fuel (HVOF) spraying are widely used to apply wear-resistant this compound coatings. HVOF typically yields denser coatings with lower surface roughness due to higher particle velocities. ereztech.comnih.gov

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD): These advanced techniques are also employed for depositing wear-resistant this compound coatings. nih.gov

Sol-Gel Method: This chemical process is another route for preparing wear-resistant this compound coatings. nih.gov

Ceramic Slurry Coatings: this compound ceramic slurry coatings are used as thermal barriers on gas turbine surfaces and have shown success in improving the tribological properties of internal combustion engine cylinder liners, leading to reduced friction, wear, and cooling requirements. nih.gov

Nano Aluminum Oxide Coatings: Incorporating nano aluminum oxide into paints creates superfine, uniform, and robust network structures on the surface, significantly enhancing scratch resistance (up to three times better than untreated paint) and wear resistance (2 to 4 times higher than traditional coatings). wikipedia.org

Doping: Doping this compound with other elements can modify its surface properties and catalytic behavior.

Fluorine Doping: The introduction of fluorine can modify the acidity of γ-Al2O3, leading to the formation of Brønsted acid sites. atamanchemicals.com

Boron Doping: Doping γ-Al2O3 with boron has been shown to increase its specific surface area and the concentration of both Lewis and Brønsted acid sites. govinfo.govatamanchemicals.com

Composite Doping: Incorporating other ceramic particles like silicon carbide (SiC) and zirconium dioxide (ZrO2) into this compound coatings can improve their wear resistance and reduce the coefficient of friction. nih.gov

Interface Engineering in this compound-Based Systems

Interface engineering involves the deliberate design and modification of the interfacial region between this compound and other materials to control composite properties, enhance adhesion, and manage interfacial reactions.

Oxide Fiber/Oxide Matrix Composites: A significant challenge in oxide fiber/oxide matrix composites is the high reactivity between the oxide fiber and the matrix, which can lead to strong chemical bonding and a reduction in composite toughness. fishersci.beamericanelements.com To overcome this, interface engineering employs interphase materials that prevent strong chemical bonding and facilitate energy-dissipating phenomena such as debonding and crack deflection. fishersci.beamericanelements.com Common interphase materials include tin dioxide (SnO2), lanthanum phosphate (LaPO4), and zirconium dioxide (ZrO2), which are chosen for their low reactivity with this compound. fishersci.be A novel approach involves using barium zirconate (BaZrO3), which reacts in situ with this compound during high-temperature processing to form distinct interfaces that promote crack deflection, thereby enhancing the damage tolerance of this compound-based composites. fishersci.be Porous oxide matrices and fugitive coatings have also been explored as interface engineering strategies. fishersci.be For mullite (B73837) fiber/mullite matrix composites, boron nitride (BN) coatings have proven effective in promoting non-brittle fracture and increasing the work of fracture at room temperature. americanelements.com

This compound/Glass Composites: this compound fibers tend to react strongly with silica (B1680970) components in glass matrices, forming robust chemical bonds that are detrimental to the toughening mechanisms in the composite. alfa-chemistry.com To mitigate this, interphase coatings are applied. For instance, a tin dioxide (SnO2) coating on PRD-166 (this compound + zirconia) fibers acts as an effective barrier between the fiber and the glass matrix, preventing strong chemical bonding and leading to significant improvements in mechanical properties. alfa-chemistry.com Similarly, boron nitride coatings have been used for Nextel 480 (this compound + silica + boria) fibers in glass matrix composites. alfa-chemistry.com

Aluminum-Graphene Nanolayered Composites: In aluminum-graphene nanolayered composites, the presence of a native oxide layer on the aluminum surface typically prevents direct bonding with graphene. wikipedia.org Interface engineering, specifically through the application of an silver (Ag) passivation layer, can suppress the formation of this this compound layer. This allows for direct bonding between the aluminum and graphene, as evidenced by XPS analysis, which in turn leads to a notable enhancement in the composite's mechanical strength. wikipedia.org

Advanced Characterization and Analytical Techniques for Alumina Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques play a pivotal role in the comprehensive characterization of alumina (B75360), enabling researchers to probe its intricate structure and surface characteristics at atomic and molecular levels. These methods provide detailed information that is essential for optimizing synthesis processes, understanding material behavior, and developing new applications.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Surfaces

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the surface properties of this compound, particularly the nature and concentration of surface hydroxyl (OH) groups and Al-O bonding vibrations metall-mater-eng.comresearchgate.net. These hydroxyl groups are critical for understanding this compound's catalytic activity and adsorption properties scispace.com.

FTIR spectroscopy can distinguish between different types of surface hydroxyl groups based on their vibrational frequencies. For instance, various absorption bands in the 3550-3850 cm⁻¹ region are attributed to free or quasi-free surface OH groups researchgate.net. Research indicates that different this compound phases exhibit distinct hydroxyl group characteristics. For α-alumina, bridged (3670 cm⁻¹), tri-bridged (3710 cm⁻¹), and fully isolated octahedral (3775 cm⁻¹) hydroxyls are observed. Both γ- and α-alumina powders contain similar groups, though the 3720 cm⁻¹ site is absent in the latter. The presence of tetrahedrally coordinated Al surface hydroxyls on α-alumina suggests that the surface acts as an extended defect mdpi.com.

FTIR is also utilized to study the interaction of this compound surfaces with adsorbed molecules, providing insights into surface acidity (Lewis and Brønsted acid sites) scispace.comifpenergiesnouvelles.fr. For example, the adsorption of carbon monoxide (CO) at low temperatures can cause a shift in OH bands to lower frequencies, indicating hydrogen bonding and revealing the acidity strength of the OH groups scispace.com. Changes in FTIR spectra, particularly the intensity of OH bands, can also monitor the effect of calcination temperatures on this compound precursors and nanoparticles, confirming the formation of Al-O bonds and the presence of hydroxyl groups metall-mater-eng.comresearchgate.netnih.gov.

Table 1: Characteristic FTIR Absorption Bands for this compound Surface Hydroxyl Groups

Type of OH GroupWavenumber (cm⁻¹)Al Coordination EnvironmentReference
Bridged OH3670AlV(OH)AlIV scispace.commdpi.com
Tri-bridged OH3710AlVI(OH)AlV scispace.commdpi.com
Isolated Octahedral OH3775AlVI(OH)AlVI scispace.commdpi.com
General Surface OH Groups3550-3850Various researchgate.net
Al-O Vibration BandsLow wavenumbersThis compound structure researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al MAS NMR, is an exceptionally powerful tool for elucidating the local coordination environments of aluminum atoms in both crystalline and amorphous this compound materials nih.govcambridge.orgnih.govacs.org. Unlike techniques that primarily probe long-range order, NMR provides atomic-level insights into the immediate surroundings of aluminum nuclei, distinguishing between four-fold (tetrahedral, AlO₄), five-fold (pentahedral, AlO₅), and six-fold (octahedral, AlO₆) coordinated aluminum sites nih.govnih.gov.

The presence and ratios of these coordination environments are crucial for understanding the properties of this compound, especially its catalytic activity and structural stability. For instance, amorphous this compound phases often contain significant amounts of five-fold coordinated Al(V) subunits, which are distinct from the predominantly four-fold and six-fold coordinated Al found in crystalline phases nih.gov. High-field and multidimensional MAS NMR techniques have enabled detailed studies of these Al(V) species, revealing their crucial role on the surface of γ-Al₂O₃, where they tend to exist as aggregated states nih.govacs.org.

Quantitative ²⁷Al MAS NMR can determine the approximate ratios of Al(IV), Al(V), and Al(VI) environments. For example, in amorphous Al₂O₃, experimental ²⁷Al NMR has shown ratios of approximately 50% Al(IV), 38% Al(V), and 12% Al(VI), although these ratios can vary depending on synthesis techniques and deposition conditions nih.gov. The distinct NMR signals for these coordination environments allow for a deeper understanding of structural evolution during thermal processing and the correlation between localized structure and material properties cambridge.org.

Table 2: Typical ²⁷Al NMR Chemical Shifts for Aluminum Coordination Environments in this compound

Coordination EnvironmentChemical Shift Range (ppm)Reference
Four-fold (AlO₄)~74 nih.gov
Five-fold (AlO₅)~41 nih.gov
Six-fold (AlO₆)~11 nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides semi-quantitative elemental compositions, oxidation states, and chemical bonding information for the outermost 5-10 nanometers of a material uoregon.eduwikipedia.org. For this compound, XPS is invaluable for characterizing the surface chemistry, including the presence of aluminum, oxygen, and potential contaminants like carbon aip.orgresearchgate.net.

XPS can distinguish between metallic aluminum and its oxidized forms (this compound) due to a substantial binding energy shift (approximately 2 eV) in the Al 2p core-level spectra aip.org. This allows for the determination of film thickness on aluminum metal surfaces aip.org. While the Al 2s, Al 2p, and O 1s core levels may not always differentiate between various aluminum oxides, hydroxides, and oxyhydroxides, valence band XPS can reveal subtle chemical differences based on variations in intensity and peak separation of a two-peak structure aip.orgaip.org. This two-peak structure in the valence band is related to Al-O bonding and non-bonding features, and its separation can change with Al-O bonding strength, allowing for differentiation between phases like α-Al₂O₃ and γ-Al₂O₃ aip.org.

XPS is routinely applied to determine the elemental atomic concentrations on this compound surfaces after various treatments, such as cleaning or adhesion promoter applications, providing crucial data for surface engineering and material interaction studies researchgate.net.

Table 3: XPS Core-Level Binding Energies for Aluminum and Oxygen in this compound

ElementCore LevelBinding Energy (eV)Information ProvidedReference
AluminumAl 2p~74 (oxidized Al)Oxidation state, chemical bonding, differentiation from metallic Al aip.org
OxygenO 1sVariesChemical environment of oxygen, bonding aip.org

Raman Spectroscopy for Phase Identification and Strain Analysis

Raman spectroscopy is a non-destructive technique widely used for the identification of different this compound phases and the analysis of mechanical stress or strain within the material spectroscopyonline.comresearchgate.netnih.gov. Each crystalline phase of this compound (e.g., α-Al₂O₃, γ-Al₂O₃, θ-Al₂O₃) possesses a unique Raman fingerprint, characterized by specific vibrational modes and peak positions researchgate.netrsc.org.

For instance, α-Al₂O₃ (corundum), a highly stable and hard phase, exhibits characteristic Raman active modes that allow its clear identification researchgate.net. Raman spectroscopy can also detect the presence of other polymorphs like γ- and θ-Al₂O₃, even in trace amounts, especially when combined with different laser excitation wavelengths researchgate.netrsc.org.

Beyond phase identification, Raman spectroscopy is highly sensitive to stress and strain in materials. Compressive stress typically leads to a shift of Raman peak positions to higher frequencies (wavenumbers), while tensile stress causes shifts to lower frequencies spectroscopyonline.com. The magnitude of this shift is directly proportional to the induced stress and strain spectroscopyonline.com. This makes Raman spectroscopy a valuable tool for characterizing residual stresses in this compound scales, films, and composites, which is critical for understanding their mechanical performance and durability nih.govosti.gov. For example, studies have determined the pressure dependence of Raman modes in this compound, with a coefficient of 2.07 cm⁻¹/GPa for the E_g modes at 417 cm⁻¹ nih.gov.

Table 4: Characteristic Raman Shifts for this compound Phases

This compound PhaseCharacteristic Raman Shift (cm⁻¹)Information ProvidedReference
α-Al₂O₃Distinct active modesPhase identification, crystallinity researchgate.netrsc.org
γ-Al₂O₃, θ-Al₂O₃Distinct active modesPhase identification, structural changes researchgate.net
General this compoundShifts due to stress/strainCompressive/tensile strain, residual stress spectroscopyonline.comnih.gov

Laser Induced Breakdown Spectroscopy (LIBS) for Elemental Analysis

Laser Induced Breakdown Spectroscopy (LIBS) is an analytical technique that enables rapid, in-situ, and often non-destructive elemental analysis of various materials, including this compound osti.govnih.govmdpi.com. The principle involves focusing a high-energy laser pulse onto the sample surface, creating a plasma. The light emitted from this plasma, which contains excited atoms and ions, is then collected and analyzed to determine the elemental composition osti.govmdpi.comkoreascience.kr.

A significant advantage of LIBS is its minimal sample preparation requirements, making it suitable for analyzing robust ceramic matrices like high-density this compound osti.govmdpi.com. It allows for the simultaneous detection of multiple elements, including the main matrix elements (aluminum and oxygen) and various impurities or trace elements such as alkali metals (Na, K), alkaline earth metals (Mg, Ca), and transition metals (Ti, Cu, Zn, Zr) koreascience.krppaspk.org. LIBS can achieve low limits of detection (LODs), with reported values around 1 ppm for alkali and alkaline earth metals and in the range of tens to hundreds of ppb for certain transition metals like Ti, Cu, Zn, and Zr in this compound samples koreascience.kr. This capability is crucial for quality control of high-purity this compound used in demanding industrial applications koreascience.kr.

Table 5: Typical Elemental Detection Limits in this compound by LIBS

ElementDetection Limit (LOD)Reference
Na0.64 ppm koreascience.kr
K2.4 ppm koreascience.kr
Ca0.63 ppm koreascience.kr
Mg1.5 ppm koreascience.kr
Ti55 ppb koreascience.kr
Cu58 ppb koreascience.kr
Zn550 ppb koreascience.kr
Zr260 ppb koreascience.kr
EuQuantifiable osti.gov
SmQuantifiable osti.gov

UV-Vis Spectroscopy for Optical Properties

UV-Vis (Ultraviolet-Visible) Spectroscopy is employed to investigate the electronic structure, band gap, and optical properties of this compound, particularly in nanoparticle and thin film forms jacsdirectory.comjetir.orgresearchgate.netaip.orgcore.ac.uk. This technique measures the absorbance or transmittance of light as a function of wavelength, providing insights into electron transitions within the material.

This compound, being a wide band gap insulator in its pure form, typically exhibits strong absorption in the UV region core.ac.uk. The optical band gap (E_g) is a fundamental property that can be determined from UV-Vis absorption spectra using methods like Tauc's plot jacsdirectory.comjetir.orgresearchgate.netaip.orglew.ro. For γ-Al₂O₃ nanoparticles, reported optical band gaps can vary, with values around 2.59 eV jetir.org, 2.55 eV jacsdirectory.com, 3.75 eV researchgate.net, and 4.91 eV researchgate.net. For Al₂O₃ nanocrystalline films, the band gap can range from 3.88 eV to 3.69 eV, depending on deposition parameters aip.org. These variations can be influenced by factors such as particle size, impurities, and structural defects like oxygen vacancies jetir.orgaip.org.

UV-Vis spectroscopy is also used to study the effect of dopants on this compound's optical properties. For example, Ti:Al₂O₃ single crystals show main absorption peaks at 491 nm and 562 nm in the visible region, and a strong UV absorption band below 300 nm, with a direct optical band gap of 5.57 eV core.ac.uk. This technique is essential for tailoring this compound's optical characteristics for applications in optics, optoelectronics, and as a semiconductor material jacsdirectory.comaip.orgcore.ac.uk.

Table 6: Reported Optical Band Gap Values for this compound Materials

This compound FormOptical Band Gap (E_g)NotesReference
γ-Al₂O₃ Nanoparticles2.59 eVSynthesized by leaf extract jetir.org
γ-Al₂O₃ Nanoparticles2.55 eVSynthesized by leaf extract jacsdirectory.com
γ-Al₂O₃ Nanoparticles3.75 eVSharp absorption edge at 280 nm researchgate.net
γ-Al₂O₃ Nanoparticles4.91 eVAbsorption band in UV wavelength region researchgate.net
Al₂O₃ Nanocrystalline Films3.88 eV to 3.69 eVDecreases with increasing deposition time aip.org
Ti:Al₂O₃ Single Crystal5.57 eVDirect band gap, strong UV absorption core.ac.uk

Electron Microscopy and Imaging Techniques

Electron microscopy techniques are indispensable tools for visualizing the surface topography, internal structure, and elemental composition of this compound materials with high spatial resolution.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely employed to analyze the surface topology, morphology, microstructure, dispersion, and grain size of this compound and related compounds scitepress.orgmdpi.com. SEM images are generated by detecting various signals emitted from the sample surface upon interaction with a focused electron beam, allowing for detailed visualization of topography, chemical composition variations, and crystallographic orientation mdpi.comscielo.org. The technique offers a broad range of magnifications, typically from 5x up to 100,000x scielo.org.

SEM is frequently coupled with Energy Dispersive X-ray (EDX or EDS) analysis, which enables the determination of the chemical elements present and their distribution within the sample scitepress.orgmdpi.comresearchgate.net. For instance, SEM imaging has been instrumental in demonstrating the effective infiltration of aluminum alloy into ceramic preforms in this compound/aluminum composites, revealing a lack of detectable porosity mdpi.com. Studies on sol-gel synthesized this compound powders have utilized SEM to observe irregularly shaped particles with a disordered, heterogeneous structure metall-mater-eng.com. Furthermore, SEM analysis combined with EDX has been used to examine kaolinite (B1170537) particles, which contain this compound, showing how treatment processes can alter particle dispersion, pore visibility, and grain size, consequently impacting the surface contact area scitepress.org. SEM is considered a non-destructive analytical technique, and its sample preparation is generally less time-consuming compared to Transmission Electron Microscopy (TEM) mdpi.com.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Similar to SEM, TEM is often integrated with Energy Dispersive X-ray Spectroscopy (EDS) to perform chemical composition analyses at the nanoscale mdpi.comrsc.orgaip.orgresearchgate.net. Research findings have shown that TEM can confirm the elemental composition of this compound phases, such as α-Al₂O₃, with specific atomic percentages of aluminum and oxygen (e.g., 40.2% Al and 59.8% O) mdpi.com. TEM has also been used to observe dynamic structural changes, such as the real-time generation of spinel blocks in Na-β″-alumina due to Na⁺ ion conduction mdpi.com. Furthermore, TEM images can provide information on the porous structure and particle sizes of this compound nanoparticles, with reported sizes ranging from 174 to 179 nm for certain carbon-based hybrid adsorbent nanocomposites researchgate.net. HRTEM has been instrumental in identifying sporadic and patchy γ-alumina deposits on particle surfaces aip.org. It is important to note that TEM is a destructive technique due to the stringent sample preparation requirements mdpi.com.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is an advanced variant of SEM that utilizes a field emission gun, offering significantly higher resolution and stability, particularly at lower accelerating voltages ciqtekglobal.commdpi.comeeer.orgciqtekglobal.com. This capability makes FESEM exceptionally suitable for advanced research into nano-structural materials like this compound ciqtekglobal.com. FESEM can effectively reveal the morphology of this compound nanopowders, which can exist in various shapes, including cubes, flakes, and rods, with particle sizes ranging from tens to hundreds of nanometers ciqtekglobal.com.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental and routinely used technique for the crystallographic analysis of this compound, enabling the identification of different crystalline phases, their quantification, and the determination of crystal structures metall-mater-eng.comcsic.essathyabama.ac.inaqw.com.auscribd.commdpi.comutexas.eduresearchgate.net. This technique relies on Bragg's law (2dsinθ = nλ), where electromagnetic waves (X-rays) interact with the regular atomic arrangement in a crystalline material, producing characteristic diffraction patterns sathyabama.ac.in. These patterns provide crucial information about the material's chemical composition by identifying specific chemical bonds and crystalline phases sathyabama.ac.in.

Despite its widespread use, XRD analysis of this compound can face challenges such as preferred orientation, the fine crystallite size of intermediate phases, and the potential presence of amorphous this compound aqw.com.au. To overcome these difficulties and achieve more reliable quantification, advanced methods like full profile analysis, including Rietveld refinement, are employed aqw.com.auscribd.com. These methods utilize the complete diffractogram and crystallographic data to correct for preferred orientation and provide more accurate insights into hydrate (B1144303) morphology aqw.com.au.

Research has demonstrated XRD's ability to identify the formation of various this compound phases, such as γ-alumina (obtained between 400°C and 900°C), θ-alumina (at 1000°C), and α-alumina (at 1100°C), at different calcination temperatures metall-mater-eng.com. XRD also allows for the determination of crystallite sizes, which have been observed to vary between 15.4 nm and 41.5 nm depending on the calcination temperature metall-mater-eng.com. The technique is routinely used to quantify alpha this compound in smelter-grade this compound and holds potential for quantifying gibbsite and other intermediate aluminas aqw.com.au. Furthermore, XRD has been utilized to study high-pressure/high-temperature phase transformations in this compound, revealing the formation of a Rh₂O₃(II) structure utexas.edu. The particle size of this compound nanoparticles can also be estimated from the linewidth of XRD peaks, with reported sizes around 10 nm for Al₂O₃-NPs researchgate.net.

Thermal Analysis Techniques (TGA-DTA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are vital for understanding the thermal behavior and stability of this compound materials semanticscholar.orgmetall-mater-eng.comcsic.esresearchgate.netsathyabama.ac.inasu.eduresearchgate.netuni-siegen.de. These methods provide quantitative and qualitative information about physical and chemical changes that occur in a material as a function of temperature or time.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled under a controlled atmosphere sathyabama.ac.inasu.eduuni-siegen.de. This technique is primarily used to determine decomposition patterns, mass loss associated with various processes (e.g., dehydration, decomposition, desorption, oxidation), and the thermal stability of the material sathyabama.ac.inasu.eduuni-siegen.de. For instance, TGA can identify distinct mass loss regions corresponding to the desorption of physically adsorbed water and the dehydroxylation of gibbsite (aluminum hydroxide) in this compound precursors semanticscholar.orgresearchgate.net.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material (such as this compound, silicon carbide, or magnesium oxide) as both are subjected to a programmed temperature change asu.eduuni-siegen.de. DTA curves reveal endothermic (heat-absorbing) and exothermic (heat-releasing) events, indicating phase transitions, melting points, and decomposition reactions asu.eduuni-siegen.de. TGA and DTA are frequently performed simultaneously (TG/DTA) to correlate mass changes with thermal events semanticscholar.orgmetall-mater-eng.comcsic.esresearchgate.netresearchgate.net.

Research utilizing TGA-DTA has been crucial in following the thermal transformation of this compound precursors, such as boehmite, into various this compound phases csic.es. These analyses can illustrate the thermal stability of specific this compound phases, for example, demonstrating that the α-alumina phase is stable above 1100°C metall-mater-eng.com.

Table 1: Representative Thermal Events in this compound Precursors (Illustrative Data)

Temperature Range (°C)Thermal Event (TGA)Corresponding DTA EventAssociated Process
50 - 200Mass LossEndothermicPhysically adsorbed water desorption semanticscholar.orgresearchgate.net
240 - 350Mass LossEndothermicDehydroxylation of gibbsite semanticscholar.org
400 - 900Phase TransformationEndothermicFormation of γ-alumina metall-mater-eng.com
1000Phase TransformationExothermicFormation of θ-alumina metall-mater-eng.com
> 1100Phase TransformationExothermicFormation of α-alumina metall-mater-eng.com

Note: The specific temperature ranges and events can vary depending on the precursor, heating rate, and experimental conditions.

Other Analytical Techniques for this compound Materials

Beyond electron microscopy and thermal analysis, a suite of other advanced analytical techniques contributes significantly to comprehensive this compound research:

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is used to identify specific chemical bonds and molecular structures within this compound materials. It can detect the presence of hydroxyl groups and characteristic Al-O bonding vibrations, providing insights into the material's chemical composition and purity metall-mater-eng.comcsic.esaip.orgresearchgate.netresearchgate.netsathyabama.ac.in.

Nitrogen Adsorption-Desorption (BET) : This technique is crucial for characterizing the porous structure of this compound, determining key parameters such as specific surface area, pore size distribution, and total pore volume. These properties are critical for applications like catalysis and adsorption metall-mater-eng.comeeer.orgresearchgate.net.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) : For this compound nanoparticles, DLS and NTA are employed to evaluate their hydrodynamic diameter and size distribution in dispersions, providing important information about their colloidal stability and aggregation behavior rsc.org.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Specifically, Single Particle ICP-MS (SP-ICP-MS) allows for the quantification of individual nanoparticles and characterization of their size in liquid suspensions rsc.org.

X-ray Fluorescence (XRF) : XRF is a non-destructive elemental analysis technique used to determine the bulk elemental composition of this compound samples csic.esrsc.org.

Electron Backscatter Diffraction (EBSD) : EBSD, often integrated with SEM, provides detailed information about the local crystalline orientation and can track its evolution during mechanical deformation processes in this compound scielo.org.

Small Angle X-ray Scattering (SAXS) : SAXS is utilized to gain insights into the size and shape of nanoparticles and pores within this compound materials, particularly at the nanoscale rsc.org.

Electron Energy Loss Spectroscopy (EELS) : EELS, typically performed in a TEM, offers nanoscale chemical analysis by identifying elements and their electronic states based on the energy loss of transmitted electrons aip.org.

Compound Names and PubChem CIDs

Theoretical and Computational Materials Science of Alumina

Density Functional Theory (DFT) Studies on Alumina (B75360)

Density Functional Theory (DFT) is a quantum-based modeling method widely utilized to investigate the electronic structure of many-body systems mdpi.comcambridge.org. Its accessibility and efficiency have made it a prominent tool for delineating structure-adsorbate interactions, structural stability, and defect formation in materials such as this compound mdpi.comcambridge.org. DFT calculations provide insights into the electronic structure, thermodynamics, and chemical bonding within materials mdpi.com.

DFT studies have extensively explored adsorption energetics and reaction pathways on various this compound surfaces, including α-Al₂O₃(0001) and γ-Al₂O₃ cambridge.orgttu.edursc.orgrsc.orgrsc.orgacs.orgifpenergiesnouvelles.frarxiv.org. These investigations provide molecular-level insights into how different molecules interact with the this compound surface, revealing preferred adsorption sites, bonding events, and potential surface reconstructions cambridge.orgarxiv.org.

For instance, DFT investigations into sulfur-based adsorbates (H₂S, SO₂, SO₃, H₂SO₃, and H₂SO₄) on α-Al₂O₃(001) surfaces have shown varying interaction strengths depending on the surface termination cambridge.org. On Al-terminated α-Al₂O₃ surfaces, H₂S and SO₂ exhibited moderately strong interactions, with adsorption energies ranging from -1.65 eV to -2.10 eV, attributed to the formation of surface metal-oxygen bonds and hydrogen-bonding networks cambridge.org. Conversely, H-terminated α-Al₂O₃ surfaces showed weaker interactions, with adsorption energies for H₂S, SO₂, and SO₃ ranging from -0.08 eV to -1.78 eV, primarily involving hydrogen bonds cambridge.org.

The adsorption of atomic oxygen and nitrogen on the α-Al₂O₃(0001) surface has also been characterized using DFT, indicating that oxygen adsorption (e.g., Ead = 2.30 eV) is significantly more energetic than nitrogen adsorption (e.g., Ead = 1.23 eV) rsc.org. These findings are crucial for understanding catalytic atomic recombination coefficients rsc.org.

Studies on the interaction of iodine molecules (I₂, IO, HI, I⁻) with γ-alumina surfaces have revealed substantial adsorption energies ttu.edursc.orgrsc.org. Adsorption energies for HI and I⁻ were found to be -189 kJ/mol and -278 kJ/mol, respectively, which are nearly triple those associated with fluorinated fragments on this compound ttu.edursc.orgrsc.org. These results suggest that exothermic reactions with iodine on this compound surfaces are more energetic than those with fluorine fragments ttu.edursc.orgrsc.org.

Water adsorption and dissociation on the α-Al₂O₃(0001) surface have been studied, showing that water molecules adsorb and dissociate exothermically at unhydroxylated and coordinatively unsaturated surface Al sites with a small activation barrier acs.org. Dissociated water adsorption is stable, with an adsorption energy of 1.62 eV at a water coverage (θwater) of 0.75 rsc.org. Furthermore, the adsorption of carbon monoxide (CO) on hydroxylated α-Al₂O₃(0001) surfaces is influenced by the degree of pre-hydroxylation and CO coverage rsc.org. The highest CO adsorption energy of 0.57 eV was observed when θCO = 0.25 on a pre-hydroxylated surface with θwater = 0.25 rsc.org.

The role of surface hydroxylation is critical, as demonstrated by studies on palladium adsorption and diffusion on γ-alumina, where increased hydroxyl coverage significantly reduces adsorption energy and hopping rates ifpenergiesnouvelles.fr.

Table 1: Representative Adsorption Energies on this compound Surfaces from DFT Studies

AdsorbateThis compound Surface/TerminationAdsorption Energy (eV)Adsorption Energy (kJ/mol)Citation
H₂Sα-Al₂O₃(001) Al-terminated-1.65 to -2.10-159 to -202 cambridge.org
SO₂α-Al₂O₃(001) Al-terminated-1.65 to -2.10-159 to -202 cambridge.org
H₂Sα-Al₂O₃(001) H-terminated-0.08 to -1.78-7.7 to -172 cambridge.org
SO₂α-Al₂O₃(001) H-terminated-0.08 to -1.78-7.7 to -172 cambridge.org
SO₃α-Al₂O₃(001) H-terminated-2.36 to -2.67-228 to -258 cambridge.org
Atomic Oα-Al₂O₃(0001)2.30222 rsc.org
Atomic Nα-Al₂O₃(0001)1.23119 rsc.org
HIγ-Al₂O₃-1.96 (approx.)-189 ttu.edursc.orgrsc.org
I⁻γ-Al₂O₃-2.88 (approx.)-278 ttu.edursc.orgrsc.org
H₂Oα-Al₂O₃(0001)1.62156 rsc.org
COHydroxylated α-Al₂O₃(0001)0.5755 rsc.org

DFT plays a crucial role in understanding the phase stability and electronic structure of various this compound polymorphs, including α, γ, and θ phases mdpi.combibliotekanauki.pldiva-portal.orgresearchgate.netmdpi.com. Alpha-alumina (corundum) is recognized as the thermodynamically stable phase under ambient conditions diva-portal.org. However, other metastable phases, such as γ, θ, δ, and η, exist and undergo irreversible transition sequences, ultimately transforming into the stable α-phase at approximately 1050 °C diva-portal.org.

Computational studies have demonstrated that the introduction of dopants can significantly influence the relative stability of these this compound phases diva-portal.orgresearchgate.netmdpi.com. For example, doping with elements like molybdenum (Mo) can energetically favor the θ-phase over the α-phase diva-portal.org. Similarly, silicon (Si) doping has been shown to stabilize the γ-phase and can increase the transformation temperature from γ to α by approximately 200 °C, shifting it from about 1050 °C to 1300 °C researchgate.net. This stabilization is attributed to the formation of stiff silicon-oxygen bonds within the structure researchgate.net.

Electronic structure calculations using DFT provide detailed insights into the material's fundamental properties. While the electronic structure of many metal oxides is less understood compared to metals due to their insulating nature and defective surface structures, DFT helps bridge this knowledge gap bibliotekanauki.pl. Dopants can introduce additional peaks within the this compound band gaps, altering its electronic properties researchgate.net. Hydrogen doping, for instance, can modify the electronic structure by increasing the positive charge density at oxygen vacancy sites, which in turn attracts negatively charged oxygen ions and reduces their migration barriers mdpi.com.

DFT also enables the calculation of surface energies, which are critical for understanding surface reactivity and bonding configurations mdpi.com. For defect-free α-Al₂O₃, the surface energy is calculated to be 8.1 J/m² mdpi.com. The introduction of vacancies significantly impacts this value; oxygen vacancies can reduce the surface energy to 7.1 J/m² and 6.8 J/m², while aluminum vacancies lead to even lower values of 6.2 J/m² and 5.9 J/m² mdpi.com.

Table 2: Surface Energies of α-Al₂O₃ from DFT Simulations

This compound ModelSurface Energy (J/m²)Citation
Defect-free8.1 mdpi.com
Oxygen Vacancy (M1)7.1 mdpi.com
Oxygen Vacancy (M2)6.8 mdpi.com
Aluminum Vacancy (M3)6.2 mdpi.com
Aluminum Vacancy (M4)5.9 mdpi.com

Molecular Dynamics (MD) Simulations for Atomic-Level Behavior

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the atomic-level behavior of materials by integrating Newton's equations of motion for a system of interacting atoms mdpi.comredalyc.orgucl.ac.ukresearchgate.neticmp.lviv.uaunirioja.es. This approach is particularly effective for exploring dynamic processes and mechanical properties of this compound.

MD simulations have been extensively used to investigate the mechanical properties of Al₂O₃, including fracture toughness, surface energy, Young's modulus, and crack propagation mdpi.com. For α-Al₂O₃, MD simulations have yielded fracture toughness values of approximately 2.8 MPa√m, which align well with both DFT calculations (around 3.0 MPa√m) and experimental data (ranging from 3.0 to 5.0 MPa√m) mdpi.com. The presence of defects, such as oxygen and aluminum vacancies, has been shown to significantly reduce both fracture toughness and surface energy, highlighting their critical impact on mechanical characteristics mdpi.com.

Beyond mechanical properties, MD simulations provide insights into oxidation mechanisms and atomic diffusion processes. For instance, studies on core-shell aluminum nanoparticles with this compound shells in high-temperature steam and oxygen environments have revealed details concerning reaction heat release, heat transfer, and atomic diffusion ucl.ac.uk. These simulations indicate that core aluminum atoms diffuse outward into the oxide shell, while shell oxygen atoms diffuse inward, leading to particle expansion ucl.ac.uk.

The atomic dynamics of this compound melt have also been studied using MD simulations, employing advanced ionic interaction models that account for polarization effects and ionic shape deformations icmp.lviv.ua. These simulations help understand collective modes, vibrational spectra, and structural relaxation processes within the molten state icmp.lviv.ua. Furthermore, MD simulations have explored the influence of amorphous oxide shell layers on the mechanical responses of this compound-coated aluminum nanowires under tension and compression, showing that the Al-O interface can increase defect nucleation rates and prevent localized deformation researchgate.net.

Multi-Scale Modeling Approaches for this compound Systems

Multi-scale modeling integrates simulations across different length and time scales, from atomistic to mesoscale and continuum levels, to provide a comprehensive understanding and prediction of material behavior in this compound systems unirioja.eselkamehr.comresearchgate.netmsstate.eduamazon.com. This hierarchical approach bridges the gap between fundamental atomic interactions and macroscopic material response.

One common multi-scale approach involves coupling Molecular Dynamics (MD) simulations with Finite Element Models (FEM) researchgate.net. For example, in simulating laser-assisted machining of this compound ceramics, MD simulations are used to obtain atomistic structures and parameterize traction-separation laws for the interfaces within the polycrystalline material researchgate.net. These parameterized laws are then incorporated into FEM to simulate intergranular cracks and predict cutting forces, with results aligning well with experimental measurements researchgate.net.

Another powerful multi-scale framework integrates atomistic DFT calculations, MD simulations, and continuum methods like Finite Element Analysis (FEA) elkamehr.com. This allows researchers to predict microstructure evolution, mechanical response, and failure mechanisms with high fidelity elkamehr.com. Atomistic simulations (DFT and MD) can probe phenomena like solute-vacancy interactions, dislocation core energies, and precipitation thermodynamics at the sub-nanometer scale elkamehr.com. These insights are then fed into mesoscale models, such as crystal plasticity finite element models, to capture grain-to-grain heterogeneity in deformation elkamehr.com. Finally, continuum FEA simulates full components under load, leveraging the information from the lower scales elkamehr.com.

Multi-scale analysis is also applied in chemical engineering to design and control processes unirioja.es. For instance, the self-diffusivity of species inside pores with this compound walls can be analyzed through MD simulations, with the results contributing to a broader multi-scale understanding of the system unirioja.es. By seamlessly coupling these different levels of simulation, engineers can design new this compound-based materials and optimize processing routes, significantly reducing the need for costly and time-consuming experimental trial-and-error elkamehr.com.

Alumina Based Composites and Nanomaterials Research

Ceramic Matrix Composites (CMCs) with Alumina (B75360) Matrix

Ceramic Matrix Composites (CMCs) are a class of advanced materials where ceramic fibers are embedded within a ceramic matrix, offering superior properties compared to monolithic ceramics. This compound (Al₂O₃) is a prominent matrix material in CMCs, particularly in oxide-oxide (Ox-Ox) CMCs, owing to its high mechanical and thermal properties, low density, and chemical stability. mdpi.combaikowski.com These composites are designed to withstand harsh and oxidative environments, such as those found in gas turbine engines and thermal protection systems. baikowski.com

Typical reinforcing fibers in this compound matrix CMCs include carbon, silicon carbide (SiC), this compound (Al₂O₃), and mullite (B73837) or this compound-silica (Al₂O₃-SiO₂). llfurnace.cominfinitalab.com These fibers, often polycrystalline, are stable at temperatures exceeding 1,800°F and can be incorporated as continuous fibers, short fibers, particles, whiskers, or nanofibers. llfurnace.cominfinitalab.com Manufacturing techniques for this compound matrix CMCs often involve sophisticated methods like polymer infiltration and pyrolysis (PIP), chemical vapor infiltration (CVI), and liquid polymer infiltration. aprcomposites.com.austmjournals.com Reaction bonding is another promising technique that helps control matrix sintering shrinkage, thereby reducing cracks and enhancing mechanical properties. researchgate.net

The microstructural design of Ox-Ox CMCs, where continuous this compound-silica fibers are embedded in a porous this compound slurry matrix, contributes to increased toughness by mitigating crack propagation through blunting mechanisms provided by dispersed porosity. iom3.org Such materials also exhibit remarkable thermal stability, reduced weight, improved acoustic performance, and excellent oxidation resistance. iom3.org

Research findings demonstrate the enhanced performance of this compound-based CMCs with various reinforcements:

Reinforcement MaterialProperty EnhancementSpecific FindingsSource
Boron Carbide (B₄C)High-temperature and high-pressure resistance, enhanced fracture toughness10–20 vol% B₄C whiskers enhanced fracture toughness up to 6.2 MPa·m¹ᐟ² mdpi.com mdpi.com
Silicon Nitride (Si₃N₄)Improved mechanical propertiesUsed as a secondary composite material in this compound-based CMCs. mdpi.com mdpi.com
Titanium Carbide (TiC)High specific strength and modulus, high melting point, electrical and thermal conductivity, crack healingExperiments with 15–30% TiC in CMCs. mdpi.com mdpi.com
Zirconia (ZrO₂)Transformation toughening, improved mechanical resistance17% volume of tetragonal phase zirconia nanoparticles in this compound matrix. nih.gov nih.gov
Magnesium Oxide (MgO)Enhanced thermal stability, reduced grain growthDoping with 480 ppm MgO inhibited grain boundary mobility and reduced grain growth at 1200-1400°C. baikowski.com baikowski.com

This compound Nanocomposites and Hybrid Materials

This compound nanocomposites and hybrid materials integrate nanoscale reinforcements into an this compound matrix, leading to significant improvements in mechanical, thermal, and functional properties. mdpi.commdpi.com These materials leverage the high surface-to-volume ratio of nanofillers to achieve better load transfer and enhanced interfacial bonding. mdpi.compsu.edu

Common nano-reinforcements include ceramic nanoparticles such as silicon carbide (SiC), zirconia (ZrO₂), and titanium carbide (TiC), as well as carbon-based nanomaterials like carbon nanotubes (CNTs), graphene, and graphene oxide (GO). mdpi.commdpi.comnih.govelsevier.es Even at low reinforcement percentages, these nanomaterials can substantially improve hardness, tensile strength, wear resistance, and thermal stability. mdpi.com

Reinforcement Strategies and Interfacial Bonding

Effective reinforcement in this compound nanocomposites hinges on robust interfacial bonding between the matrix and the nanofillers. The high surface area of nanoparticles facilitates a larger interfacial area, promoting increased bonding and interactions (physical and chemical) between the nanofiller surfaces and the this compound matrix. psu.edu This strong interface is crucial for efficient load transfer from the matrix to the fillers, reducing local stress concentrations and enhancing toughness and resistance. psu.edu

Strategies to optimize interfacial bonding include:

In-situ synthesis: Reinforcements are synthesized during the composite processing, leading to proper particle-matrix interface bonding, enhanced distribution of Al₂O₃ reinforcement, and prevention of coarsening of Al₂O₃ particles and the copper matrix grains. ut.ac.ir

Introduction of non-metallic atoms: For instance, introducing oxygen atoms into an aluminum-based matrix reinforced with multi-walled carbon nanotubes (MWCNTs) can create additional interfacial bonding, anchoring both the MWCNTs and the matrix. doi.org This strategy has been shown to improve hardness, yield strength, and elastic modulus. doi.org

Surface functionalization: While not extensively detailed for this compound in the provided snippets, functionalized nanoparticles generally lead to stronger chemical bonding, which is essential for strength retention and higher failure strength. psu.edu

Reinforcement TypeImpact on Interfacial Bonding/PropertiesSource
NanoparticlesHigh surface-to-volume ratio increases interfacial area and bonding. psu.edu
In-situ Al₂O₃Leads to proper particle-matrix interface bonding and enhanced distribution. ut.ac.ir
Oxygen atoms (in Al-O/MWCNTs)Play a pivotal role in anchoring MWCNTs and matrix, facilitating additional interfacial bonding. doi.org

Multi-Component this compound-Based Nanostructures

Multi-component this compound-based nanostructures involve the integration of various materials within or alongside this compound to achieve synergistic properties. A key method for fabricating such structures is the use of nanoporous anodic this compound (NAA) membranes as templates. worldscientific.com

This template-assisted approach allows for the facile fabrication of diverse one-dimensional (1D) multi-component nanostructures, including:

Core-shell nanowires: Polymer/metal or metal/metal core-shell nanowires can be produced with controlled length and shell thickness. worldscientific.com

Multiwall nanotubes: Fabrication of nanotubes with multiple layers. worldscientific.com

Segmented nanowires: Nanowires with distinct segments of different materials. worldscientific.com

Multilayer stacked nanodisks: Creation of stacked disk-like nanostructures. worldscientific.com

Metallic materials like copper (Cu), nickel (Ni), and gold (Au), and polymeric materials such as poly(p-phenylene vinylene) (PPV) and polypyrrole (PPy) can be electrochemically deposited into the NAA templates. worldscientific.com Furthermore, this technique enables the synthesis of functional multicomponent metal oxide films (e.g., based on Sr, Sn, Fe, and Mo) within anodic this compound matrices, leading to reduced grain dimensions and uniformity in microstructure and properties. researchgate.net

Beyond template-assisted growth, other unconventional techniques, such as explosive reactions, have been employed to produce 3D nanostructures composed of carbon nanotubes (CNTs), carbon nanofibers (CNFs), and silica-alumina nanoparticles at relatively low temperatures (below 270°C). mdpi.com These methods can lead to strong atomic-scale interactions and crack bridging through the growth of CNTs and CNFs with Al₂O₃. mdpi.com

Nanoporous Anodic this compound (NAA) as Templates and Functional Structures

Nanoporous Anodic this compound (NAA), also known as anodic porous this compound (AAO), is a highly ordered nanochannel membrane formed by the electrochemical anodization of pure aluminum. acs.orgresearchgate.netmdpi.com This process allows for precise control over the geometrical parameters of the structure, including pore length, interpore distance, and pore diameter, which can range from 8 to 500 nm depending on anodization conditions such as applied potential, electrolyte type, and temperature. acs.orgmdpi.com

The unique, perfectly organized nanoporous structure, coupled with its chemical resistance, thermal stability, hardness, biocompatibility, and large specific surface area, makes NAA an invaluable platform in various fields. mdpi.com

NAA Structural ParameterTunabilityInfluencing FactorsSource
Pore Diameter8 to 500 nmApplied potential, electrolyte, temperature mdpi.com
Pore LengthTunableAnodization conditions acs.org
Interpore DistanceTunableAnodization conditions acs.org

NAA's primary utility lies in its application as a versatile template for the fabrication of diverse nanostructures. Materials such as polymers and metals can be nanostructured with adjustable geometries by deposition into NAA pores. acs.org

Beyond templating, NAA serves as a functional structure in various applications:

Molecular separation: Its ordered pores facilitate selective separation. researchgate.netmdpi.com

Catalysis: The high surface-to-volume ratio enhances catalytic activity. researchgate.netmdpi.comrsc.org

Photonics and Optoelectronics: NAA can be engineered into advanced photonic structures for applications like structural coloration and optical biosensing. researchgate.netmdpi.comrsc.org

Sensing: Used as a platform for surface plasmon resonance (SPR) and reflectometric interference spectroscopy (RIfS)-based sensing and biosensing devices. researchgate.netmdpi.com

Drug delivery: Its porous structure can be utilized for controlled drug release. researchgate.netmdpi.com

Surface modification techniques, such as Atomic Layer Deposition (ALD), can be employed to precisely deposit various materials (oxides, nitrides, sulfides, metals) within NAA pores. mdpi.com This allows for the reduction of pore dimensions, further improving catalytic, optical, and transport properties, and enabling the creation of 1D nanostructures. mdpi.com

This compound Nanofibers and Nanoparticles: Synthesis and Properties

This compound nanofibers and nanoparticles are critical components in the development of advanced materials, particularly for their role as reinforcement in composites and their unique properties at the nanoscale.

Synthesis: this compound nanoparticles can be incorporated into matrices using various techniques. For instance, spark plasma sintering (SPS) is a common method for fabricating aluminum hybrid nanocomposites reinforced with this compound and graphene oxide. nih.govmdpi.com This technique offers advantages such as relatively low sintering temperatures, shorter sintering periods, high densification, and high heating and cooling rates, which are beneficial for preventing degradation of other components like carbon nanotubes. mdpi.com Mechanical milling is also used to uniformly disperse nanoparticles within a matrix. doi.org

Properties and Applications: The incorporation of this compound nanoparticles and nanofibers significantly enhances the mechanical and thermal properties of the host materials.

Nanostructure TypeProperty EnhancementSpecific Findings/MechanismsSource
This compound NanoparticlesIncreased hardness, tensile strength, wear resistance, thermal stabilityIn Al-Al₂O₃ composites, hardness and wear resistance increase with this compound content. nih.gov In Al-10 Vol% Al₂O₃-0.25 wt% GO hybrid nanocomposite, hardness increased by 48.4% compared to pure Al. mdpi.com mdpi.comnih.govmdpi.com
Improved compressive strengthAl-10 V% Al₂O₃-0.25 wt% GO hybrid nanocomposite showed a 34% increase in compressive strength compared to Al-10V% Al₂O₃ composite. nih.gov nih.gov
Grain refinementSiC nanoparticles in this compound matrix inhibit grain boundary mobility, leading to microstructural refinement and exceptional hardness and strength. mdpi.com mdpi.com
Crack bridging, crack deflection, micro-crackingThese mechanisms contribute to the mechanical performance of this compound-SiC nanocomposites. mdpi.com mdpi.com
This compound NanofibersReinforcement in CMCsUsed as reinforcing fibers in ceramic matrix composites, contributing to increased toughness and thermal stability. llfurnace.cominfinitalab.comiom3.org llfurnace.cominfinitalab.comiom3.org

The superior mechanical properties of this compound-based nanocomposites are attributed to several mechanisms, including grain boundary strengthening, where the addition of nanoparticles changes the fracture mode from intergranular to transgranular. mdpi.com The presence of a thermal barrier interface between this compound and the second phase can influence thermal conductivity. mdpi.com

Research Domains and Advanced Applications of Alumina

Alumina (B75360) in Catalysis Research

This compound is one of the most widely used materials in industrial catalysis, serving both as a catalyst and, more frequently, as a support for active catalytic phases. researchgate.net Its versatility is attributed to its high surface area, mechanical and thermal stability, and the ability to tailor its surface acidity. researchgate.net

The performance of a heterogeneous catalyst is critically dependent on its support material. This compound, particularly its gamma (γ-Al₂O₃) phase, is a preferred support due to its exceptional properties. mdpi.com Research in this domain focuses on developing and optimizing this compound supports to enhance catalyst efficiency, selectivity, and longevity.

Key areas of research include:

Phase Control: this compound exists in several crystalline forms (e.g., γ, δ, θ, α). The γ-phase is favored for support applications because of its high surface area (often exceeding 100 m²/g), porous nature, and surface chemistry. mdpi.com Research focuses on synthesis methods, such as sol-gel and precipitation techniques, to produce pure γ-alumina and prevent its transformation to the less porous α-alumina at high operating temperatures. mdpi.com

Porosity and Surface Area Tuning: The efficiency of a catalyst is directly related to the number of accessible active sites. Researchers optimize the pore size distribution and surface area of this compound supports to maximize the dispersion of the active metal component and facilitate the diffusion of reactants and products. foxindustries.com For instance, materials with a surface area greater than 100 m²/g are considered optimal for catalyst support applications. mdpi.com

Surface Chemistry Modification: The surface of this compound possesses both Lewis and Brønsted acid sites, which can actively participate in catalytic reactions. The type and concentration of these sites can be modified through various treatments, such as calcination temperature control or the addition of promoters, to steer reactions toward desired products. rsc.org

The following table summarizes the key properties of this compound that make it a reliable catalyst support.

PropertySignificance in CatalysisTypical Values for γ-Alumina
High Surface Area Maximizes the dispersion of active catalytic components, increasing the number of active sites available for reaction. foxindustries.com> 100 m²/g mdpi.com
Thermal Stability Withstands high-temperature industrial processes without degradation or loss of surface area, ensuring catalyst longevity. foxindustries.comStable up to ~1000°C before phase transformation mdpi.com
Mechanical Strength Endures physical stresses within reactors, such as high pressure and abrasion, preventing catalyst attrition. foxindustries.comrsc.orgHigh compressive strength and hardness
Tunable Porosity Allows for precise control over reactant and product diffusion rates, which can enhance reaction selectivity. foxindustries.comPore diameters can be tailored (mesoporous)
Chemical Inertness Provides a stable platform that does not react with the active phase or reactants under most conditions. researchgate.netResistant to a wide range of chemical environments

Understanding the reaction mechanisms at the molecular level is crucial for designing more efficient catalysts. The this compound support is often not an inert spectator but an active participant in the catalytic cycle.

A notable example is the vapor-phase hydrogenation of nitrobenzene (B124822) to aniline, a key industrial process. In studies using palladium supported on gamma-alumina (Pd/γ-Al₂O₃), it was found that the reaction mechanism is complex. acs.org While the primary hydrogenation activity is attributed to the palladium nanoparticles, the this compound support plays a role. acs.org Blank tests on γ-alumina alone showed minimal nitrobenzene conversion, confirming that the metal is essential for the hydrogenation activity. acs.org However, the interaction between the metal and the support can influence the reaction pathway and the formation of by-products. acs.org High-temperature desorption features observed in experiments suggest the presence of carbonate groups at the metal/support interface, which can impact the catalyst's behavior. acs.org

Another significant area of research is olefin isomerization, where this compound itself can act as a catalyst. The Lewis acid sites on the this compound surface are believed to be the active centers for the double-bond migration in olefins. acs.org The mechanism involves the interaction of the olefin's pi-bond with these acidic sites, leading to the formation of a carbocation intermediate, which then rearranges to a more stable isomeric form.

This compound in Environmental Remediation Technologies Research

This compound-based materials are extensively researched for environmental applications due to their high adsorption capacity, porous structure, and chemical stability. researchgate.netresearchgate.net

Activated this compound, a highly porous form of Al₂O₃, is a widely used adsorbent for purifying water and gases. hengyeinc.com Research focuses on enhancing its natural affinity for certain pollutants and developing novel this compound-based composites for targeted remediation.

Key research findings include:

Fluoride (B91410) and Arsenic Removal: Activated this compound is highly effective at removing fluoride and arsenic from drinking water. hengyeinc.com Its large surface area and porous structure provide numerous active sites for the adsorption of these contaminants. hengyeinc.com

Heavy Metal and Dye Adsorption: The porous nature of this compound makes it a suitable candidate for the removal of heavy metal ions and organic dyes from industrial wastewater. researchgate.net

Modified this compound Adsorbents: Standard this compound has a limited capacity for certain pollutants like volatile organic compounds (VOCs) and some heavy metals. xr-activatedthis compound.com Researchers are developing modified this compound materials to overcome these limitations. For example, loading γ-alumina with rare earth elements has been shown to increase the adsorption capacity for fluoride in industrial wastewater by a factor of three. xr-activatedthis compound.com Nanotechnology and surface modification are key strategies in creating this compound adsorbents with enhanced selectivity and performance. researchgate.netxr-activatedthis compound.com

The table below presents data on the application of this compound-based adsorbents for removing various pollutants.

Pollutant TypeSpecific PollutantThis compound-Based AdsorbentKey Research Finding
Inorganic Anions Fluoride (F⁻)Activated this compoundWidely used and effective for defluoridation of drinking water. hengyeinc.comxr-activatedthis compound.com
Heavy Metals Arsenic (As)Activated this compoundEfficiently removes arsenic, ensuring safer drinking water. hengyeinc.com
Organic Compounds Volatile Organic Compounds (VOCs)Modified this compoundSurface modification and nanostructuring enhance adsorption capacity for VOCs. xr-activatedthis compound.com
Organic Dyes Various Industrial DyesThis compound CompositesThis compound's high surface area and porous nature make it a potential candidate for dye removal. researchgate.net

This compound ceramic membranes are gaining significant attention for water purification and wastewater treatment due to their superiority over traditional polymeric membranes in certain applications. mdpi.com They offer high mechanical strength, thermal stability, and excellent chemical resistance against acids, alkalis, and harsh cleaning agents. mdpi.comresearchgate.net

Research in this area is focused on:

Fabrication and Optimization: Developing cost-effective methods to fabricate this compound membranes with controlled pore sizes for applications in microfiltration, ultrafiltration, and nanofiltration. researchgate.netresearchgate.net Studies have explored using industrial waste products rich in this compound and silica (B1680970) as low-cost raw materials. researchgate.net

Wastewater Treatment: this compound membranes have proven highly effective in treating challenging industrial effluents, such as oily wastewater. mdpi.com In one study, an this compound ceramic microfiltration membrane achieved an oil rejection rate of up to 97.6%, producing permeate with an oil concentration below 5 mg/L. mdpi.com The inherent oleophobic properties of the membrane were crucial for its performance. mdpi.com

Fouling Resistance and Cleaning: A key advantage of ceramic membranes is their resistance to fouling and the ease with which they can be cleaned using physical methods, which helps in recovering permeation flux and extending membrane life. mdpi.com

This compound in Thin Film and Coating Research

This compound thin films are integral to a wide range of technologies due to their desirable mechanical, optical, and electrical properties. diva-portal.org They are used as protective coatings, dielectric layers, and optical films. researchgate.net Research is driven by the need to deposit high-quality films on various substrates, often at lower temperatures. diva-portal.org

Key properties and research applications include:

Protective Coatings: Due to its high hardness and chemical inertness, this compound is used as a wear-resistant and corrosion-resistant coating on cutting tools and other components. diva-portal.org The thermodynamically stable α-alumina phase is particularly desirable for these applications. diva-portal.org

Optical Coatings: this compound is transparent over a wide spectral range, making it suitable for optical applications. uobabylon.edu.iq It is used in anti-reflective coatings to improve light transmission. aaru.edu.jo Research has shown that creating nanoporous this compound films can significantly reduce reflectivity, making them useful for enhancing the efficiency of solar cells. tuni.fi

Dielectric Layers: With its low electrical conductivity and high dielectric strength, this compound serves as an insulating layer in microelectronics and other electrical devices. researchgate.net

The properties of this compound thin films are highly dependent on the deposition method and process parameters.

Deposition TechniqueKey Film PropertiesCommon Applications
Physical Vapor Deposition (PVD) High hardness, dense microstructure. Can deposit crystalline phases at lower temperatures. diva-portal.orgProtective coatings on cutting tools, wear-resistant layers.
Chemical Vapor Deposition (CVD) Excellent conformity and uniformity. Typically requires high temperatures. diva-portal.orgIndustrial protective coatings on cemented carbide tools. diva-portal.org
Atomic Layer Deposition (ALD) Precise thickness control at the atomic level, excellent uniformity, good for complex shapes. tuni.fiHigh-quality dielectric layers in microelectronics, passivation layers. tuni.fi
RF Magnetron Sputtering Good adhesion, controllable thickness and roughness. aaru.edu.joAnti-reflective coatings, optical films. aaru.edu.jo

Protective Coatings for High-Temperature and Harsh Environments

This compound (Aluminium Oxide, Al₂O₃) is extensively utilized as a protective coating material in environments characterized by high temperatures and harsh chemical conditions. asbindustries.comunileoben.ac.at Its effectiveness stems from a combination of inherent properties, including exceptional thermal stability, high hardness, and chemical inertness. unileoben.ac.atsciepublish.com this compound coatings serve as a thermal barrier, capable of withstanding temperatures up to 3,000°F (approximately 1650°C), and in some specialized forms, even higher. asbindustries.comipsceramics.com This makes them crucial for protecting components in industries like aerospace and defense, where parts such as landing gear are coated to enhance durability. asbindustries.com

The protective mechanism of this compound coatings also involves providing a passivation layer that resists weathering and environmental corrosion. asbindustries.com These coatings are highly resistant to a wide range of corrosive agents, including strong acids and alkalis, even at elevated temperatures. asbindustries.comipsceramics.com This chemical stability prevents the formation of oxide layers on the underlying metal substrates, which is a critical factor for equipment used in high-temperature settings like rocket motors and automotive exhaust systems. sciepublish.com

The application of these coatings is commonly achieved through thermal spray processes, such as plasma electric arc coating or High-Velocity Oxygen Fuel (HVOF) combustion. asbindustries.com These methods allow for the deposition of this compound in varying thicknesses to meet specific application requirements. asbindustries.com The composition of the coating can be modified to enhance certain properties; for instance, adding titanium oxide can increase wear and corrosion resistance. asbindustries.comhtscoatings.com Research has shown that this compound coatings obtained through methods like plasma-electrolytic oxidation (PEO) on arc-sprayed aluminum layers exhibit remarkable corrosion protection, hardness, and abrasion resistance. researchgate.net

Table 1: Properties of this compound Protective Coatings

Property Value/Description Application Benefit
Maximum Service Temperature Up to 3,000°F (1650°C) asbindustries.com; specialized forms up to 3200°F (1760°C) aremco.com Acts as an effective thermal barrier, protecting substrates from heat damage.
Chemical Resistance Resistant to acids, alkalis, and other chemicals. asbindustries.com Chemically inert. ipsceramics.com Prevents corrosion and degradation in harsh chemical environments.
Hardness & Wear Resistance High resistance to friction and mechanical abrasion. asbindustries.comhtscoatings.com Hardness is nearly comparable to diamond. ipsceramics.com Increases the service life of components subjected to extreme wear.

| Electrical Insulation | 300-400 volts per 0.001-inch thickness. asbindustries.com | Provides electrical insulation, crucial in high-voltage applications. |

Optical and Dielectric Coatings

In the realm of optics and electronics, this compound is a key material for thin-film coatings due to its excellent dielectric properties and optical transparency in certain spectral ranges. mdpi.com As a dielectric material, this compound is a strong electrical insulator, a property that is leveraged in numerous coating applications. mdpi.comresearchgate.net Nearly pure Al₂O₃ coatings are specifically used to enhance dielectric properties for electrical insulation purposes. asbindustries.com

This compound is frequently used in the creation of anti-reflection (AR) coatings. optica.org Research has demonstrated that by treating this compound films with heated deionized water, a porous, "grass-like" nanostructure can be created. optica.orgacs.org This structure results in a graded-refractive index profile, significantly reducing surface reflection. optica.org This technique has achieved an average transmittance of 99.0% in the 350-800 nm wavelength range on double-sided coated glass. acs.org Such coatings are valuable for applications like solar cells and laser components where maximizing light transmission is critical. mdpi.comoptica.orgacs.org

The versatility of this compound allows it to be integrated into multilayer coating designs. mdpi.comacs.org For example, nanostructured this compound can be used as the top layer in a multilayer stack with other common hard-coating oxides like Silicon Dioxide (SiO₂) and Titanium Dioxide (TiO₂). tuni.fi This approach combines the broadband anti-reflective properties of the nanostructured this compound with the durability of the underlying layers. tuni.fi The ability to deposit this compound using various methods, including atomic layer deposition (ALD), ion beam sputtering, and electron beam evaporation, makes it compatible with a wide range of manufacturing processes for optical and electronic devices. tuni.fi

This compound in Optical and Luminescent Materials Research

Transparent this compound Ceramics Research

The development of transparent polycrystalline this compound (PCA) is a significant area of materials research, aiming to create a cost-effective alternative to single-crystal sapphire for applications such as transparent armor, high-energy laser windows, and biomedical devices. wikipedia.orgbaikowski.comepfl.ch The primary challenge in achieving high transparency in polycrystalline ceramics is minimizing light scattering, which primarily occurs at grain boundaries and residual pores within the material's microstructure. wikipedia.orgepfl.ch

To overcome this, research focuses on fabricating this compound ceramics with near-full density and submicron grain sizes. baikowski.com Advanced sintering techniques are central to this effort. Methods like two-step vacuum sintering and spark plasma sintering (SPS) have been shown to effectively increase density while controlling grain growth. baikowski.comalfred.edu For instance, transparent this compound ceramics fabricated using 3D printing followed by a two-step vacuum sintering process achieved over 99% relative density. alfred.edu These samples demonstrated total transmittance values of approximately 61% at a wavelength of 400 nm and 70% at 800 nm and above, comparable to ceramics made by conventional methods. alfred.edu

Recent innovations have explored novel fabrication routes, including the use of extrusion-based 3D printing to create complex shapes, which is a significant advantage over traditional forming methods. baikowski.comalfred.edu The optimization of slurry recipes and printing parameters is crucial for producing high-quality green bodies that can be sintered to transparency. alfred.edu This research demonstrates the potential to combine the desirable optical and mechanical properties of this compound with the design freedom afforded by additive manufacturing. baikowski.comalfred.edu

Table 2: Achieved Properties of Transparent this compound Ceramics

Fabrication Method Relative Density Transmittance Key Finding
3D Printing & Two-Step Vacuum Sintering > 99% alfred.edu ~61% at 400 nm, ~70% at 800 nm alfred.edu Demonstrates the feasibility of creating complex transparent shapes with additive manufacturing.
Sintering & Post-HIP Treatment Near full density 55-65% in the visible range baikowski.com Achieves high transparency along with high hardness and bending strength.

Luminescence Enhancement and Defect-Induced Luminescence Studies

This compound serves as an excellent host material for luminescent ions and also exhibits intrinsic luminescence due to structural defects. Research has shown that introducing this compound can enhance the luminescence output of other phosphor materials. For example, in BaAl₂O₄:Eu²⁺ fluorescent ceramics, the addition of this compound improved heat removal capabilities and increased the luminescence intensity by 2.8 times compared to the ceramic without added this compound. researchgate.net

The intrinsic luminescence of this compound is often linked to oxygen-deficient defect centers within its crystal lattice, such as F centers (two electrons trapped at an oxygen vacancy) and F+ centers (one electron trapped at an oxygen vacancy). bohrium.comiphy.ac.cn Studies on nanoporous this compound films have identified distinct photoluminescence (PL) bands centered around 402 nm, 433 nm, and 475 nm, corresponding to F centers, F+ centers, and impurity-related defects, respectively. bohrium.comiphy.ac.cn

The concentration and type of these defects can be manipulated to tune the luminescent properties. For instance, implanting carbon ions into amorphous anodized aluminum oxide was found to increase the population of F+ and F₂²⁺ centers, leading to a nearly 20-fold enhancement in optically stimulated luminescence (OSL) sensitivity. researchgate.net Similarly, doping this compound with impurities like magnesium can lead to the formation of new defects that have their own characteristic luminescence but can also quench the luminescence from intrinsic F centers and other impurities like Cr³⁺ and Mn⁴⁺. osti.gov These studies are crucial for understanding the light-emitting mechanisms in this compound and developing its applications in fields like dosimetry and optical data storage. researchgate.netmdpi.com

This compound in Electronic and Dielectric Materials Research

Substrate Development for Microelectronics

This compound is a foundational material in the electronics industry, widely used for the fabrication of substrates for microelectronic devices, including integrated circuits (ICs), hybrid circuits, and power modules. coorstek.compreciseceramic.comwundermold.com Its prevalence is due to a combination of excellent electrical insulation, high thermal conductivity, and robust mechanical strength. wundermold.cominnovacera.comjarnistech.com

As an insulating substrate, this compound provides the necessary electrical isolation between components, preventing short circuits and ensuring signal integrity. preciseceramic.comwundermold.com This high dielectric strength is critical for the reliable performance of electronic circuits. innovacera.com Furthermore, this compound's thermal conductivity is vital for thermal management. preciseceramic.comwundermold.com Electronic components generate significant heat during operation, and the this compound substrate acts as an efficient heat spreader, dissipating thermal energy away from sensitive parts like transistors and diodes, thereby preventing overheating and enhancing device longevity. preciseceramic.comwundermold.comsamaterials.com

Different grades of this compound are engineered to meet the demands of various applications. For instance, standard thick-film substrates often use 96% this compound, while thin-film applications may use higher purity grades like 99.6% this compound for its lower defect rate and superior compressive strength. For light-sensitive devices, opaque this compound formulations are available to block light transmittance. coorstek.com Research and development continue to advance this compound substrate technology, including the creation of nanostructured substrates and composite materials (e.g., Zirconia-toughened this compound) to further improve thermal and mechanical properties for specialized, high-performance applications. ipsceramics.comggsceramic.com

Table 3: this compound Substrates in Microelectronics | Application | Key Function of this compound Substrate | Relevant Properties | | --- | --- | --- | --- | | Integrated Circuits (ICs) | Provides a stable, insulating base for mounting transistors, resistors, and capacitors. preciseceramic.com | High dielectric strength, mechanical stability. preciseceramic.com | | Power Electronics | Dissipates heat generated by high-power components. preciseceramic.comwundermold.com | High thermal conductivity, electrical insulation. preciseceramic.comsamaterials.com | | RF & Microwave Circuits | Ensures signal integrity at high frequencies by minimizing signal loss. preciseceramic.comwundermold.com | Low dielectric loss, thermal stability. preciseceramic.com | | LED Packaging | Manages heat to extend the life and maintain the performance of the LED. preciseceramic.com | Excellent heat dissipation. |

High-κ Dielectric Materials Research

This compound (Al₂O₃) is a significant area of focus in the research and development of high-κ dielectric materials, which are crucial for the miniaturization of electronic components like capacitors and transistors. While this compound's dielectric constant (κ) of approximately 9 is modest compared to other high-κ materials, its wide band gap, high breakdown electrical field, and low leakage current make it a valuable component in composite dielectric systems. nih.gov

Research has explored the integration of this compound with materials that have a higher dielectric constant but are prone to high leakage currents, such as hafnium oxide (HfO₂). Studies on hafnium-aluminum oxide (HAO) films, synthesized via sol-gel techniques, have shown that incorporating this compound can suppress the crystallization of HfO₂, resulting in amorphous films with desirable properties. nih.gov For instance, an HAO film with a Hf:Al ratio of 2:1 exhibited a dielectric constant of 12.1 and a low leakage current density of 1.69 × 10⁻⁷ A/cm² at 2 MV/cm. nih.gov

The purity of this compound significantly impacts its dielectric performance, especially at high temperatures. Comparative studies between different grades of polycrystalline this compound reveal that higher purity corresponds to more stable dielectric properties. For example, a 99.99+% high-temperature co-fired ceramic (HTCC) this compound, which contains no glass additives, shows different dielectric behavior compared to a standard 96% this compound. diva-portal.orginredox.com While the dielectric constant of the high-purity HTCC this compound is slightly higher at low frequencies, it demonstrates less of an increase with rising temperature compared to 96% this compound. diva-portal.org Furthermore, at temperatures of 400°C and above, the high-purity HTCC this compound exhibits a lower dissipation factor and AC conductivity at 1 MHz, making it more suitable for high-temperature packaging applications. diva-portal.org

Table 1: Dielectric Properties of this compound Variants

MaterialDielectric Constant (κ)Key Research Finding
Standard this compound (Al₂O₃)~9Offers a high breakdown electrical field and low leakage current. nih.gov
Hafnium-Aluminum Oxide (Hf:Al = 2:1)12.1This compound incorporation suppresses crystallization and reduces leakage current. nih.gov
96% Polycrystalline this compound9.4–9.6Dielectric properties show fluctuations with temperature changes. researchgate.netacs.org
99.6% Polycrystalline this compound10.4–10.6Maintains a stable dielectric constant over a temperature range of -40°C to 160°C. researchgate.netacs.org
High-Purity (99.99+%) HTCC this compoundSlightly higher than 96% Al₂O₃ at low frequenciesExhibits lower dielectric loss and increased stability at high temperatures (≥400°C). diva-portal.orginredox.com

This compound in Thermal Management Systems Research

This compound is extensively researched for thermal management applications due to its combination of good thermal conductivity and excellent electrical insulation. nih.gov Its ability to function in high-temperature and corrosive environments further enhances its utility in this domain. nih.govresearchgate.net

High-Temperature Insulating Materials Development

This compound is a cornerstone material in the development of high-temperature insulation, capable of operating in oxidizing and reducing atmospheres up to 1650°C and in vacuum environments up to 2000°C. nih.gov Its high melting point of around 2,050°C ensures structural integrity at extreme temperatures. mdpi.com Research in this area focuses on optimizing this compound's insulating properties by manipulating its form and structure.

This compound-based insulation materials are developed in various forms, including fibers, powders, and foams. researchgate.net

This compound Fiber: This material is lightweight and exhibits low thermal conductivity and excellent thermal stability, making it suitable for diverse high-temperature applications. researchgate.net

This compound Foam: Engineered with a porous structure, this compound foam offers exceptional thermal resistance and low thermal conductivity. acs.org this compound foam insulation can operate in environments up to 1600°C and has a very low thermal conductivity, for example, 0.245 W/m·K at 800°C. acs.org These foams are used to line furnaces, kilns, and ladles to minimize heat loss and improve energy efficiency. acs.org

The development of these materials is critical for industries such as aerospace, advanced manufacturing, and industrial furnace production. researchgate.net

Thermal Conductivity Engineering in this compound Structures

The thermal conductivity of this compound is a key parameter that researchers aim to engineer for specific applications. For a dense, high-purity (99.8%) this compound ceramic, the thermal conductivity is typically in the range of 20-30 W/m·K at room temperature. researchgate.net This property is primarily governed by lattice vibrations (phonons).

Several factors influence this compound's thermal conductivity:

Purity: Higher purity this compound generally exhibits higher thermal conductivity because impurities and defects disrupt the crystal lattice, scattering phonons and impeding heat transfer. nih.gov

Temperature: The thermal conductivity of this compound is temperature-dependent. It decreases as temperature increases due to enhanced phonon-phonon scattering. For instance, the thermal conductivity of 99.8% this compound can drop to approximately 10-12 W/m·K at 800°C. researchgate.net

Microstructure: The size and arrangement of the grains within the ceramic play a crucial role. Smaller, more uniform grains can lead to higher thermal conductivity. nih.gov

Research into enhancing this compound's thermal conductivity often involves the creation of composite materials. Studies have shown that incorporating a second filler material, such as modified graphene oxide (GO), into an this compound-polydimethylsiloxane (PDMS) matrix can significantly increase thermal conductivity. nih.gov The addition of GO was found to increase thermal conductivity by 18% to 29%, while using surface-modified GO (ODA-GO) led to an enhancement of 22% to 54%. nih.gov This improvement is attributed to the formation of conductive pathways by the 2D GO flakes within the network of spherical this compound particles. nih.gov

Table 2: Thermal Conductivity of this compound and Related Materials

MaterialThermal Conductivity (W/m·K)Conditions
This compound (99.8% Purity)≥20.9Room Temperature researchgate.net
This compound (99.8% Purity)10-12800°C researchgate.net
This compound Foam Insulation0.245800°C acs.org
Aluminum Nitride (AlN)170-200Room Temperature researchgate.net
Copper385Room Temperature researchgate.net
Polymers (Typical)0.1-0.5Room Temperature researchgate.net

This compound in Biomedical Engineering Research (excluding clinical trials)

This compound is recognized for its biocompatibility and is a subject of extensive research in biomedical engineering, particularly for applications in orthopedics and dentistry. nih.gov The interaction between this compound surfaces and biological environments is a critical area of study, focusing on how proteins and cells respond to the material. nih.gov

Protein Adsorption on this compound Surfaces

When a biomaterial is introduced into the body, it is immediately coated with proteins from the surrounding fluids, a process that dictates the subsequent cellular response. nih.gov Research into protein adsorption on this compound surfaces is fundamental to understanding and improving its biocompatibility.

Studies comparing protein adsorption on this compound and silica nanomaterial surfaces have found that bovine serum albumin (BSA) exhibits quicker adsorption kinetics and more extensive spreading on this compound. nih.govacs.org This suggests that more rigidly attached protein coatings can be formed on this compound-based materials, which is a significant finding for applications like vaccine adjuvant development. nih.govacs.org The primary driving forces behind this adsorption are electrostatic interactions between the protein and the material surface. nih.govacs.org

The surface chemistry of this compound can be modified to control protein adsorption. Research on colloidal this compound particles has shown that systematically adjusting the surface with different functional groups (amino, carboxyl, sulfonate, and phosphate) influences the adsorption of model proteins like BSA, lysozyme, and trypsin. nih.govresearchgate.net This demonstrates that the level of protein adsorption can be specifically controlled by the type of surface functionalization, offering a pathway to design materials for specific biomedical applications such as drug delivery or protein purification. nih.govresearchgate.net

Cell Response to this compound-Based Materials

The cellular response to this compound is heavily influenced by the material's surface properties, including its chemistry and topography. The initial layer of adsorbed proteins plays a key role in mediating the interactions between cells and the this compound surface. nih.gov

Effect of Surface Topography: The nanoscale topography of this compound has a significant impact on cell behavior. Research using nanoporous this compound substrates has shown that pore size affects cell viability, morphology, and differentiation. researchgate.net One study found that mesenchymal stem cells cultured on this compound with 100 nm pores showed higher levels of osteoblastic differentiation markers compared to those on 20 nm pores or smooth surfaces. researchgate.net Another study demonstrated that human osteoblast-like cells retain their normal growth patterns and phenotype on nano-porous this compound, with cell filopodia attaching to the pores of the material. nih.govdiva-portal.org The pore size can also modulate the inflammatory response; this compound with 200 nm pores was found to induce a stronger inflammatory response both in vitro and in vivo compared to 20 nm pores. nih.gov

Effect of Surface Chemistry: Modifying the surface chemistry of this compound can enhance its bioactivity. Doping porous this compound with elements such as silicon (Si) and phosphorus (P) has been shown to improve the cellular response. researchgate.net Cell culture studies using MG63 osteosarcoma cells indicated that Si and P-doped samples had positive cellular responses, with high cell populations and the formation of cell layers, thereby improving the biocompatibility of the foamed this compound. researchgate.net In contrast, doping with magnesium (Mg) showed a negative cellular response in the same study. mdpi.com

Table 3: Summary of Cell Response to this compound Surfaces

This compound Material TypeCell TypeObserved Response
Nano-porous this compound (100 nm pores)Mesenchymal Stem CellsHigher levels of osteoblastic differentiation markers compared to 20 nm pores. researchgate.net
Nano-porous this compoundHuman OsteoblastsNormal growth pattern and retention of osteoblastic phenotype. nih.govdiva-portal.org
Nano-porous this compound (200 nm vs. 20 nm pores)Macrophages200 nm pores induced a stronger inflammatory response (higher cell recruitment and proinflammatory cytokines). nih.gov
Porous this compound Doped with Silicon (Si)MG63 Osteosarcoma CellsPositive cellular response with high cell populations and cell layer formation. researchgate.net
Porous this compound Doped with Phosphorus (P)MG63 Osteosarcoma CellsPositive cellular response with high cell populations and cell layer formation. researchgate.net
Porous this compound Doped with Magnesium (Mg)MG63 Osteosarcoma CellsNegative cellular response. mdpi.com

Q & A

Q. What factors influence the selection of alumina phases (e.g., α vs. γ) in biomedical applications, and how are they experimentally controlled?

The choice of this compound phase depends on synthesis temperature, precursor materials, and calcination conditions. For instance, α-Al₂O₃ forms at high temperatures (~1200°C) and is preferred for its mechanical stability in bone scaffolds, while γ-Al₂O₃ (formed at lower temperatures) offers higher surface reactivity for catalytic applications. Phase transitions are monitored using X-ray diffraction (XRD) and thermal analysis (TGA/DSC). Precursor impurities and particle size are controlled via sol-gel or hydrothermal synthesis to avoid unintended polymorphic transformations .

Q. What are the primary characterization techniques for determining this compound’s surface acidity, and how do they inform catalytic applications?

Surface acidity, critical for catalysis, is assessed via diffuse reflectance Fourier-transform infrared spectroscopy (DRFT-IR) with pyridine adsorption. This identifies Lewis acid sites (e.g., five-, four-, or three-coordinate Al³⁺ ions) and adjacent hydroxyl groups. For example, γ-Al₂O₃ dehydrated at 700°C exhibits strong Lewis acidity due to type I₆ OH groups, making it suitable for acid-catalyzed reactions like hydrocarbon cracking .

Q. How do synthesis parameters (e.g., sintering temperature) affect the mechanical properties of this compound composites?

Sintering temperature directly impacts density and grain growth. For hydroxyapatite-alumina-titanium composites, increasing the temperature from 1150°C to 1200°C improves hardness by 15% due to reduced porosity. Taguchi design of experiments (DoE) can optimize parameters like wt% of additives and sintering profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound-based biomaterials?

Discrepancies often arise from unaccounted variables such as phase impurities, surface hydroxylation, or testing protocols. For bone scaffolds, ensure phase purity via XRD/Raman spectroscopy and standardize in vitro bioactivity tests (e.g., simulated body fluid immersion). Cross-validation with in vivo models (e.g., rabbit femur implantation) is critical to address conflicting results .

Q. What experimental design strategies are effective for optimizing this compound composite mechanostructural properties?

Advanced statistical methods like ANOVA and response surface methodology (RSM) quantify factor significance. For instance, titanium content (49.11% significance) and sintering temperature (3.2%) were optimized for hydroxyapatite-alumina composites using a hybrid Taguchi-Grey relational approach, balancing hardness and fracture toughness .

Q. How can in-situ techniques improve understanding of this compound dissolution in cryolitic melts for industrial electrolysis?

High-temperature transparent cells with bottom-view windows enable real-time observation of this compound dissolution dynamics. Parameters like bath chemistry (AlF₃/NaF ratio) and temperature are varied while recording bubble behavior and dissolution rates using high-speed cameras. This method revealed that this compound dissolution is diffusion-limited above 950°C .

Q. What methodologies are used to design novel this compound extraction processes from non-bauxite sources?

Acid-leaching of high-silica ores requires probabilistic-deterministic experiment planning. Factors like HCl concentration, leaching time, and crystallization kinetics are modeled to optimize this compound yield. Semi-continuous pilot units simulate industrial-scale processes, with data validated via ICP-OES and XRF .

Q. How can surface hydroxyl groups on γ-alumina be engineered to enhance catalytic performance?

Controlled dehydration (450–700°C) and doping (e.g., with La³⁺) alter OH group density and acidity. DRFT-IR coupled with NH₃-TPD (temperature-programmed desorption) identifies optimal thermal treatments to maximize active sites for reactions like methanol dehydration .

Methodological Frameworks

  • Phase Control : Use sol-gel synthesis with alkoxide precursors and calcination profiles to stabilize desired phases .
  • Statistical Optimization : Apply Taguchi/RSM for multi-response optimization in composite design .
  • In-Situ Characterization : Deploy high-temperature transparent cells or synchrotron-based XRD for real-time phase analysis .
  • Surface Engineering : Combine DRFT-IR with kinetic studies to tailor acidity/reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.